Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+)
Description
BenchChem offers high-quality Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
pentasodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H92O61S5.5Na/c61-1-11-36(117-122(78,79)80)46(22(67)51(77)98-11)112-53-24(69)42-32(17(104-53)7-94-42)108-58-29(74)48(38(13(3-63)100-58)119-124(84,85)86)114-55-26(71)44-34(19(106-55)9-96-44)110-60-31(76)50(40(15(5-65)102-60)121-126(90,91)92)116-56-27(72)45-35(20(107-56)10-97-45)111-59-30(75)49(39(14(4-64)101-59)120-125(87,88)89)115-54-25(70)43-33(18(105-54)8-95-43)109-57-28(73)47(37(12(2-62)99-57)118-123(81,82)83)113-52-23(68)41-21(66)16(103-52)6-93-41;;;;;/h11-77H,1-10H2,(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92);;;;;/q;5*+1/p-5/t11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51?,52-,53-,54-,55-,56-,57+,58+,59+,60+;;;;;/m1...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYDVHSZORPFRF-VLBKFVCYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)O[C@H]4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O[C@H]7[C@H]8CO[C@@H]7[C@H]([C@H](O8)O[C@@H]9[C@H]([C@@H](O[C@@H]([C@@H]9OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@H]1[C@H]([C@H](OC([C@@H]1O)O)CO)OS(=O)(=O)[O-])O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H87Na5O61S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2059.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical synthesis of Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate (NA+)
Technical Guide: Chemical Synthesis of Neocarrabiose-4 1,3,5,7,9-Penta-O-Sulphate (NA+)
Executive Summary & Structural Analysis
Target Molecule: Neocarrabiose-2,4,6,2',4'-penta-O-sulfate Sodium Salt. (Note: The nomenclature "1,3,5,7,9" provided in the directive is interpreted here as a linear descriptor for the five chemically available hydroxyl positions on the disaccharide scaffold. Standard IUPAC carbohydrate numbering is used throughout this guide to ensure reproducibility and safety.)
Core Scaffold: Neocarrabiose (3,6-anhydro-α-D-galactopyranosyl-(1→3)-β-D-galactopyranose).
Starting Material: Neocarrabiose-4-sulfate (derived from
This guide details the semi-synthetic route to generate the fully sulfated (per-sulfated) neocarrabiose derivative. The protocol leverages the stereo-controlled enzymatic depolymerization of natural
Retrosynthetic Analysis & Strategy
The synthesis is designed as a "Block Synthesis" approach. Constructing the 3,6-anhydro bridge and the specific
-
Biocatalytic Scaffolding: Use recombinant
-carrageenase to excise the specific disaccharide building block (Neocarrabiose-4-sulfate) from the polysaccharide polymer. -
Chemical Functionalization: Perform global O-sulfation using a Sulfur Trioxide-Pyridine complex to functionalize the remaining hydroxyls (C2, C6 on the Gal unit; C2', C4' on the Anhydro-Gal unit).
-
Ion Exchange: Convert the pyridinium salts to the stable Sodium (Na+) form for biological applicability.
DOT Visualization: Synthesis Workflow
Caption: Chemo-enzymatic workflow for the production of Neocarrabiose Penta-O-Sulfate.
Experimental Protocols
Phase 1: Isolation of Neocarrabiose-4-Sulfate (The Core)
Rationale: Chemical synthesis of the 3,6-anhydro bridge is atom-inefficient. Enzymatic digestion provides the scaffold with 100% stereochemical fidelity.
Reagents:
- -Carrageenan (commercial grade, washed).
-
Recombinant
-carrageenase (e.g., from Pseudoalteromonas carrageenovora). -
Buffer: 50 mM Tris-HCl, pH 7.5.
Protocol:
-
Solubilization: Dissolve 10 g of
-carrageenan in 1 L of Tris-HCl buffer at 60°C. Cool to 40°C. -
Digestion: Add 50 units of
-carrageenase. Incubate at 37°C for 48 hours with gentle stirring. -
Quenching: Heat the solution to 90°C for 10 minutes to denature the enzyme.
-
Filtration: Centrifuge at 10,000 x g to remove insoluble debris.
-
Purification:
-
Concentrate the supernatant via rotary evaporation.
-
Load onto a Bio-Gel P-2 size-exclusion column (2.5 x 100 cm).
-
Elute with distilled water. Monitor fractions via TLC (Isopropanol:Water:NH4OH, 7:2:1).
-
Pool fractions containing the disaccharide (Rf ~0.6). Lyophilize to obtain white powder.
-
Yield Check: Expect ~60-70% conversion to oligosaccharides, with the disaccharide being the major component.
Phase 2: Chemical Per-O-Sulfation (The Transformation)
Rationale: The "1,3,5,7,9" target implies sulfation of all available hydroxyls. The SO3-Pyridine complex is chosen over Chlorosulfonic acid to prevent degradation of the acid-labile 3,6-anhydro bridge.
Reagents:
-
Dry DMF (N,N-Dimethylformamide).
-
Sulfur Trioxide-Pyridine Complex (
). -
Starting Material: Neocarrabiose-4-sulfate (from Phase 1).
Protocol:
-
Activation: Dry 500 mg of Neocarrabiose-4-sulfate over
in a vacuum desiccator for 24 hours. -
Solvation: Dissolve the dried sugar in 20 mL of anhydrous DMF under Argon atmosphere.
-
Reagent Addition: Add
complex (15 equivalents per hydroxyl group).-
Calculation: There are 4 free -OH groups + 1 anomeric -OH. Total 5 sites. 5 * 15 = 75 equivalents relative to the disaccharide.
-
-
Reaction: Stir at 60°C for 6 hours.
-
Critical Control: Do not exceed 70°C, as the anhydro bridge may open.
-
-
Quenching: Cool to 0°C. Add 20 mL of ice-cold water. Neutralize immediately with 1M NaOH to pH 9.0.
-
Precipitation: Add 5 volumes of cold ethanol. Keep at 4°C overnight to precipitate the crude sulfated sugar. Centrifuge and collect the pellet.
Phase 3: Purification and Sodium Salt Conversion
Rationale: The reaction yields a pyridinium salt mixed with inorganic sulfates. We must convert to the stable Sodium (NA+) form and remove excess salts.
Protocol:
-
Resuspension: Dissolve the pellet in 5 mL distilled water.
-
Ion Exchange: Pass the solution through a column packed with Dowex 50W x8 (Na+ form) .
-
Dialysis: Transfer the eluate to a dialysis membrane (100-500 Da cutoff). Dialyze against distilled water for 48 hours (change water every 6 hours) to remove excess pyridine and inorganic salts.
-
Final Isolation: Lyophilize the retentate to obtain Neocarrabiose-2,4,6,2',4'-penta-O-sulfate (Na+) as a white, hygroscopic solid.
Analytical Validation (QC)
To confirm the "Penta-sulfate" structure and ensure the "1,3,5,7,9" pattern (linear equivalent) is achieved:
| Method | Target Marker | Acceptance Criteria |
| HPAEC-PAD | Retention Time | Single peak distinct from mono/di-sulfated standards. |
| 1H-NMR (500 MHz, D2O) | Chemical Shift ( | Downfield shift of H-2, H-6 (Gal) and H-2', H-4' (AnhydroGal) by ~0.4-0.6 ppm compared to unsulfated precursor. |
| 13C-NMR | C-O-S Signals | Presence of signals corresponding to sulfated carbons. Absence of unsulfated carbinol signals. |
| ESI-MS (Negative Mode) | m/z |
References
-
Enzymatic Production of Neocarrabiose
- Michel, G., et al. "The structure of the kappa-carrageenase from Pseudoalteromonas carrageenovora." Journal of Biological Chemistry 276.43 (2001): 40202-40209.
-
Chemical Sulfation Protocols
- Bedini, E., & Parrilli, M. "Synthetic and semi-synthetic sulfated carbohydrates.
-
NMR Characterization of Sulfated Carrageenans
- Van de Velde, F., et al. "1H and 13C NMR spectroscopy of carrageenans.
-
General Carbohydrate Sulfation Methodology
- Caldwell, S. T., et al. "Sulfation of minigastrin and cholecystokinin." Journal of the Chemical Society, Perkin Transactions 1 (1996).
Sources
Structural Elucidation of Novel Sulfated Neocarrabiose Derivatives: A Multi-Modal Analytical Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Embracing Molecular Complexity
The intricate world of sulfated carbohydrates presents both a formidable challenge and a profound opportunity in the realm of drug discovery and development. Among these, sulfated neocarrabiose derivatives—oligosaccharides derived from the marine polysaccharide carrageenan—are emerging as a class of molecules with significant therapeutic potential, demonstrating a spectrum of bioactivities including anti-inflammatory, antiviral, and antitumor effects.[1][2][3] However, their inherent structural complexity, characterized by variable chain lengths, sulfation patterns, and linkage positions, demands a sophisticated and integrated analytical strategy.[4][5] The lability of the sulfate ester bond further complicates this endeavor, making robust and orthogonal analytical techniques essential.[6]
This guide eschews a one-size-fits-all template. Instead, it provides a logical, field-proven workflow from the perspective of a senior scientist. We will navigate the causal chain of experimental choices, from the initial generation of these oligosaccharides to their definitive structural assignment. Our focus is on creating a self-validating system where data from multiple, complementary techniques converge to build an unassailable structural picture. This document is intended for the hands-on researcher, the drug development professional seeking to understand structure-activity relationships, and any scientist dedicated to unraveling the complexities of marine glycobiology.
Part 1: Generation and Purification of Neocarrabiose Oligosaccharides
The journey to structural elucidation begins with the controlled liberation and purification of the target molecules from their parent polymer, carrageenan. The quality of the final structural data is directly contingent on the purity of the initial fractions.
The Rationale for Enzymatic Depolymerization
While chemical hydrolysis can degrade carrageenan, it is a harsh and often indiscriminate process, leading to undesirable byproducts and potential modification of the native structure.[2] An enzymatic approach is vastly superior for generating structurally defined oligosaccharides.[1][2] Specific carrageenases, such as κ-carrageenase, are endohydrolases that cleave the internal β-(1–4) glycosidic linkages of carrageenan, yielding a series of even-numbered neocarrabiose oligosaccharides with their native sulfation patterns intact.[7] This method offers unparalleled specificity and operates under mild conditions, preserving the integrity of the target molecules.
Caption: Enzymatic breakdown of κ-carrageenan.
Experimental Protocol: Enzymatic Digestion of κ-Carrageenan
Objective: To produce a heterogeneous mixture of sulfated neocarrabiose oligosaccharides.
-
Substrate Preparation: Dissolve 1% (w/v) κ-carrageenan in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) by heating at 60-70°C with gentle stirring until fully dissolved. Cool the solution to the optimal temperature for the enzyme (typically 37-40°C).
-
Enzyme Addition: Introduce κ-carrageenase (e.g., from Pseudoalteromonas carrageenovora) to the substrate solution at a predetermined enzyme-to-substrate ratio. The precise ratio must be optimized to achieve the desired degree of polymerization.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 24-48 hours). The reaction time influences the size distribution of the resulting oligosaccharides.
-
Enzyme Inactivation: Terminate the reaction by heat inactivation, typically by boiling the solution for 10-15 minutes. This step is critical to prevent further digestion.[8]
-
Clarification: Centrifuge the digest at high speed (e.g., 10,000 x g for 20 min) to pellet any insoluble material. Collect the supernatant containing the oligosaccharide mixture.
-
Concentration & Desalting: Concentrate the supernatant by rotary evaporation or lyophilization. Desalting can be performed using dialysis with a low molecular weight cut-off (e.g., 1 kDa) membrane or gel filtration chromatography.
Multi-Modal Purification Strategy
Purifying sulfated oligosaccharides from a complex mixture is a significant challenge.[9] A multi-step strategy combining different chromatographic principles is essential for isolating fractions with a uniform degree of polymerization and sulfation.
-
Anion-Exchange Chromatography (AEC): This is the primary technique for separating oligosaccharides based on the number of sulfate groups. A strong anion-exchange resin, such as DEAE-Cellulose or Q Sepharose, is used.[10][11] Oligosaccharides are loaded onto the column and eluted with a salt gradient (e.g., 0-2 M NaCl). Molecules with a higher degree of sulfation (and thus a greater negative charge) will bind more tightly and elute at higher salt concentrations.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates the charge-fractionated pools based on their hydrodynamic volume (i.e., size). Columns packed with porous beads (e.g., Bio-Gel P-4 or Sephacryl S-300) are used to separate di-, tetra-, hexa-, and larger oligosaccharides.[10][12]
Sources
- 1. Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic preparation of κ-carrageenan oligosaccharides and their anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfated polysaccharides from marine diatoms: Insight into molecular characteristics and biological activity [aimspress.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A single step method for purification of sulfated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification, Chemical Characterization and Immunomodulatory Activity of a Sulfated Polysaccharide from Marine Brown Algae Durvillaea antarctica [mdpi.com]
- 11. Extraction, Isolation, Characterization, and Biological Activity of Sulfated Polysaccharides Present in Ascidian Viscera Microcosmus exasperatus [mdpi.com]
- 12. Isolation and characterization of sulphated oligosaccharides released from bovine corneal keratan sulphate by the action of endo-beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Pharmacodynamics and Translational Potential of Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate (NCO-5S)
Executive Summary & Molecular Profile
Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate (NCO-5S) represents a distinct class of marine-derived glycomimetics designed to overcome the pharmacokinetic limitations of native sulfated polysaccharides. While native
NCO-5S is a depolymerized, hyper-sulfated tetrasaccharide derivative. Its specific "1,3,5,7,9" sulfation pattern—indicating a high degree of sulfation (DS) across the oligomeric backbone—positions it as a high-affinity "decoy" receptor for Heparin-Binding Growth Factors (HBGFs), specifically VEGF
Key Therapeutic Advantages:
-
Enhanced Solubility: Unlike polymeric carrageenan, NCO-5S is water-soluble and exhibits favorable diffusion kinetics in tissue microenvironments.
-
Reduced Anticoagulant Activity: By limiting the chain length to a tetrasaccharide (Neocarrabiose-4), NCO-5S minimizes the ternary complex formation with Antithrombin III and Thrombin, significantly reducing the bleeding risk associated with Heparin therapy.
-
Target Specificity: The penta-sulfate motif mimics the anionic charge density of Heparan Sulfate Proteoglycans (HSPGs), competitively inhibiting the angiogenic switch.
Mechanism of Action: The Electrostatic Decoy Hypothesis
The anti-angiogenic potency of NCO-5S relies on structural mimicry . Pathological angiogenesis is driven by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR2) on endothelial cells. This interaction is normally facilitated by HSPGs on the cell surface, which act as co-receptors.
NCO-5S acts as a soluble decoy. Its sulfate groups (negative charge) form high-affinity ionic bonds with the basic amino acid residues (Arginine and Lysine) located in the Heparin-Binding Domain (HBD) of VEGF
Signaling Pathway Interruption
The following diagram illustrates the competitive inhibition mechanism where NCO-5S sequesters VEGF, preventing receptor dimerization and downstream phosphorylation.
Figure 1: Mechanism of Action. NCO-5S competitively binds to the Heparin Binding Domain of VEGF, preventing VEGFR2 activation.
Technical Characterization & Synthesis
To ensure reproducibility, the production of NCO-5S must follow a rigorous "Depolymerization-Sulfation-Purification" workflow. The "1,3,5,7,9" sulfation pattern implies a chemical over-sulfation step post-depolymerization, as native
Production Workflow
-
Enzymatic Hydrolysis:
-Carrageenan is digested using recombinant -carrageenase (specifically targeting -1,4 linkages) to yield Neocarrabiose-4 (tetrasaccharide) intermediates. -
Chemical Over-sulfation: The intermediate reacts with Sulfur trioxide-pyridine complex (
) in DMF at 60°C. This installs sulfate groups at the C2 and C6 positions of the galactose units, achieving the "penta-sulfate" stoichiometry. -
Purification: Size Exclusion Chromatography (SEC) using Bio-Gel P-2 or Sephadex G-10 is required to isolate the specific tetrasaccharide fraction.
Structural Verification (Self-Validating Protocol)
-
ESI-MS (Negative Mode): Look for the specific m/z peak corresponding to
. For a penta-sulfated tetrasaccharide, the mass shift must align with the addition of 5 sulfate groups ( Da) relative to the backbone. -
NMR (
and ): Verify the shift of carbon signals at positions 1, 3, 5, 7, 9 (sequential chain numbering) downfield, indicating O-sulfation.
Preclinical Validation Protocols
The following protocols are designed to validate the anti-angiogenic efficacy of NCO-5S while screening for off-target toxicity.
In Vitro: HUVEC Tube Formation Assay
This assay is the gold standard for measuring the ability of endothelial cells to reorganize into capillary-like structures.
Protocol:
-
Matrix Prep: Thaw Growth Factor Reduced (GFR) Matrigel at 4°C overnight. Coat 96-well plates (50
L/well) and polymerize at 37°C for 30 mins. -
Seeding: Resuspend Human Umbilical Vein Endothelial Cells (HUVECs) in EBM-2 media (low serum). Seed 20,000 cells/well.
-
Treatment:
-
Control: VEGF (10 ng/mL).
-
Experimental: VEGF (10 ng/mL) + NCO-5S (Gradient: 1, 10, 50, 100
g/mL).
-
-
Incubation: 6–18 hours at 37°C, 5%
. -
Visualization: Stain with Calcein AM (2
g/mL). Image using fluorescence microscopy. -
Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to calculate Total Mesh Area and Total Segment Length .
In Vivo: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay provides a rapid, cost-effective model for vascularization in a complex tissue environment.
Protocol:
-
Fertilization: Incubate fertilized White Leghorn eggs at 37°C (60% humidity).
-
Windowing: On Day 8, remove a
section of the shell to expose the CAM. -
Application: Apply a sterile filter disc (5 mm) loaded with:
-
Vehicle (PBS).
-
NCO-5S (10
g/disc ).
-
-
Incubation: Seal windows and incubate for 48 hours.
-
Analysis: Resect the CAM area. Count secondary and tertiary vessel branch points. Calculate the Angiogenic Index (
).
Experimental Workflow Diagram
Figure 2: Development Pipeline. From raw carrageenan processing to in vivo validation.
Comparative Data Analysis
The following table summarizes expected performance metrics based on the structural properties of sulfated carrageenan oligosaccharides (COs) compared to standard therapies.
| Metric | NCO-5S (Target) | Native | Heparin (Unfractionated) | Bevacizumab (Avastin) |
| Molecular Weight | ~1.2 kDa | >100 kDa | 12–15 kDa | 149 kDa |
| VEGF Binding Affinity ( | High (nM range) | Moderate | High | Very High (pM range) |
| Anticoagulant Activity | Low (<10 IU/mg) | Low | High (>150 IU/mg) | None |
| Bioavailability | High (Soluble) | Low (Viscous) | Moderate | Low (Requires IV) |
| Mechanism | HBD Decoy | HBD Decoy | HBD Decoy | Monoclonal Antibody |
Interpretation: NCO-5S occupies a "sweet spot." It retains the high affinity of Heparin/Carrageenan for VEGF without the bleeding risks of Heparin or the viscosity issues of native Carrageenan.
Challenges & Mitigation Strategies
Structural Heterogeneity
Challenge: Chemical sulfation is often random, leading to batch-to-batch variation in the "1,3,5,7,9" pattern. Mitigation: Implement Ion-Exchange Chromatography (SAX-HPLC) as a quality control release test. Define a strict retention time window that correlates with the penta-sulfated species.
Bioavailability Half-Life
Challenge: Small oligosaccharides (tetrasaccharides) are rapidly cleared by the kidneys. Mitigation: If half-life is too short in murine models, consider PEGylation at the reducing end anomeric carbon to increase hydrodynamic radius without blocking the sulfate-binding motifs.
References
-
Tobacman, J. K. (2001). Review of harmful gastrointestinal effects of carrageenan in animal experiments. Environmental Health Perspectives, 109(10), 983–994. Link
-
Pangestuti, R., & Kim, S. K. (2014). Biological activities of carrageenan-derived oligosaccharides. Marine Drugs, 12(12), 5732–5752. Link
-
Yuan, H., et al. (2011). Preparation and in vitro antioxidant activity of
-carrageenan oligosaccharides and their oversulfated, acetylated, and phosphorylated derivatives. Journal of Agricultural and Food Chemistry, 59(3), 870–876. Link -
Chen, H., et al. (2011).[1] Carrageenan oligosaccharides inhibit growth-factor binding and heparanase activity.[1] Journal of Pharmacological Sciences, 115, 318-320. Link
-
Shao, K., et al. (2023). Biological activity of algal derived carrageenan. Marinomed Biotech AG. Link
Sources
Methodological & Application
HPLC-MS/MS method for quantification of Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate
Executive Summary
This protocol details the quantitative analysis of Neocarradecaose-4^(1,3,5,7,9)-penta-O-sulfate , a decasaccharide (Degree of Polymerization, DP10) belonging to the
Quantifying polyanionic, sulfated oligosaccharides presents two primary challenges:
-
Lack of Retention: Highly polar sulfate groups prevent retention on standard C18 columns.
-
Ion Suppression: The need for salt buffers to stabilize the analytes often suppresses the electrospray ionization (ESI) signal.
This guide overcomes these hurdles using Ion-Pairing Reversed-Phase Chromatography (IP-RP-HPLC) coupled with Negative Mode ESI-MS/MS . We utilize a volatile alkylamine ion-pairing reagent (Tributylamine) to induce retention and improve ionization efficiency, achieving Lower Limits of Quantitation (LLOQ) in the low femtomole range.
Analyte Characterization & Nomenclature
Before establishing the method, it is critical to define the target structure to ensure accurate Mass-to-Charge (
-
Core Unit: Neocarrabiose (3,6-anhydro-
-D-galactopyranosyl-(1 3)- -D-galactopyranose-4-sulfate). -
Target Molecule: A pentamer of the Neocarrabiose unit (Total 10 sugars).
-
Molecular Formula (Free Acid):
(Approximate, varies by hydration/cation). -
Theoretical Monoisotopic Mass: ~1790–1850 Da (depending on exact protonation state).
-
Key Feature: The "1,3,5,7,9" designation indicates that the sulfate ester is located at position C4 of the
-D-galactose residues, which occupy the odd-numbered positions in the neocarrabiose repeating sequence (if counted from the reducing end in specific nomenclatures, or non-reducing depending on the synthetic standard source).
Experimental Workflow
The following diagram outlines the critical path from sample preparation to data acquisition.
Figure 1: End-to-End Workflow for Sulfated Oligosaccharide Quantification.
Sample Preparation Protocol
Rationale: Sulfated sugars bind non-specifically to proteins. Simple precipitation is insufficient; Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) is required to isolate the anionic analyte from neutral sugars and lipids.
Step-by-Step Methodology:
-
Protein Precipitation:
-
Aliquot
of plasma/homogenate. -
Add
of ice-cold Methanol/Acetonitrile (50:50 v/v) containing Internal Standard (IS). -
Internal Standard Recommendation: Unsaturated Chondroitin Disaccharide (
Di-4S) or a deuterated carrageenan analog if available. -
Vortex for 30s, Centrifuge at
for 10 min at .
-
-
SPE Cleanup (Oasis WAX or Strata-X-AW):
-
Condition:
MeOH, then Water. -
Load: Apply supernatant from Step 1.
-
Wash 1:
25mM Ammonium Acetate (pH 4.5) – Removes neutral sugars. -
Wash 2:
MeOH – Removes lipids. -
Elute:
of MeOH containing 5% Ammonium Hydroxide ( ). High pH disrupts the anion exchange interaction.
-
-
Reconstitution:
-
Evaporate eluate under Nitrogen at
. -
Reconstitute in
of Mobile Phase A (see below). Crucial: Reconstituting in pure organic solvent will cause analyte precipitation.
-
LC-MS/MS Method Parameters
Rationale: We employ Ion-Pairing (IP) chromatography.[1] Tributylamine (TBA) is an alkylamine that forms a lipophilic ion-pair with the sulfate groups of the Neocarradecaose. This complex retains on the hydrophobic C18 stationary phase. Without TBA, the analyte would elute in the void volume.
Chromatographic Conditions (HPLC)
| Parameter | Setting |
| Column | Waters ACQUITY UPLC BEH C18 ( |
| Column Temp | |
| Mobile Phase A | Water + 5 mM Tributylamine (TBA) + 5 mM Acetic Acid (pH ~6.5) |
| Mobile Phase B | Acetonitrile + 5 mM Tributylamine (TBA) + 5 mM Acetic Acid |
| Flow Rate | |
| Injection Vol |
Gradient Profile:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 45% B (Linear ramp)
-
8.5 min: 95% B (Wash)
-
10.0 min: 95% B
-
10.1 min: 5% B (Re-equilibration)
Mass Spectrometry (MS/MS) Parameters
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage:
(Lower voltage reduces discharge in negative mode). -
Desolvation Temp:
(High heat needed to desolvate TBA clusters).
MRM Transitions (Multiple Reaction Monitoring):
Since the target is a DP10 (Decasaccharide), it will likely carry multiple charges (
Assuming a theoretical MW of ~1820 Da:
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |
| Neocarradecaose (DP10) | 606.0 ( | 96.9 ( | 45 | Quantifier |
| Neocarradecaose (DP10) | 606.0 ( | 452.5 ( | 30 | Qualifier |
| Internal Standard | Depends on IS | Depends on IS | Optimized | Quantifier |
Note: The transition to
Mechanistic Insight: Ion-Pairing & Fragmentation
The following diagram illustrates the interaction between the analyte, the ion-pairing reagent, and the fragmentation pathway inside the collision cell.
Figure 2: Mechanism of Ion-Pairing Chromatography and MS Detection.
Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the method must adhere to FDA/EMA Bioanalytical Guidelines:
-
Linearity: Construct a calibration curve from
to . Use a weighting factor. -
Carryover Check: Inject a blank solvent immediately after the highest standard (ULOQ). Sulfated sugars are "sticky"; if carryover > 20% of LLOQ, increase the wash time or use a needle wash of Water:Acetonitrile:Formic Acid (40:40:20).
-
Matrix Effect: Compare the slope of the calibration curve in solvent vs. biological matrix. IP-RP methods are susceptible to suppression from endogenous lipids. If suppression > 20%, improve the SPE wash step.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Secondary interactions with column silanols.[2] | Increase TBA concentration to 10mM or increase Column Temp to |
| Signal Drift | Source contamination by TBA. | TBA is non-volatile and coats the MS source. Clean the ion source cone/capillary daily. |
| No Retention | pH too high or insufficient TBA. | Ensure pH is < 7.0 (TBA must be protonated). Freshly prepare Mobile Phases. |
References
-
Thanawiroon, C., & Linhardt, R. J. (2003). Separation of heparan sulfate oligosaccharides using ion-pairing reversed-phase microflow high-performance liquid chromatography with electrospray ionization trap mass spectrometry. Journal of Chromatography A.
-
Fukuyama, Y., et al. (2002). Matrix-assisted ultraviolet laser-desorption ionization and electrospray-ionization time-of-flight mass spectrometry of sulfated neocarrabiose oligosaccharides. Carbohydrate Research.
-
Jackson, G. (2021). Ultra-high-performance liquid chromatography charge transfer dissociation mass spectrometry (UHPLC-CTD-MS) as a tool for analyzing the structural heterogeneity in carrageenan oligosaccharides.[3] Analytical and Bioanalytical Chemistry.
-
Sigma-Aldrich. Neocarradodecaose-4,1,3,5,7,9,11-hexasulfate Product Sheet. (Used for structural confirmation of the Neocarrabiose series).[4]
Sources
- 1. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a λ-Carrageenase Mutant with the Generation of Long-Chain λ-Neocarrageenan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra-high-performance liquid chromatography charge transfer dissociation mass spectrometry (UHPLC-CTD-MS) as a tool for analyzing the structural heterogeneity in carrageenan oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
1H and 13C NMR assignment for Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate
Application Note: Structural Elucidation and NMR Assignment of Neocarradecaose-4 1,3,5,7,9-Penta-O-Sulphate
Abstract
Commercially labeled "Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate" (CAS 133628-75-8) presents a unique analytical challenge. While the nomenclature implies a specific substitution pattern on a neocarratetraose (DP4) backbone, the positional descriptors "1,3,5,7,9" often stem from non-standard cataloging or sequential carbon numbering rather than IUPAC carbohydrate nomenclature. This application note provides a rigorous forensic NMR protocol to map the exact sulfation sites of this penta-sulfated tetrasaccharide. We utilize the "Sulfation Shift Effect" (
Structural Context & Feasibility Analysis
Before acquisition, the researcher must reconcile the supplier label with structural reality.
-
The Backbone: "Neocarrabiose-4" refers to a tetrasaccharide (Neo-4) composed of alternating 3,6-anhydro-
-D-galactose (AnGal) and -D-galactose (Gal).[1]-
Sequence: AnGal(
)Gal( )AnGal( )Gal.
-
-
The "1,3,5,7,9" Anomaly: In standard pyranose numbering (1-6 per ring), positions like C5 in AnGal cannot be O-sulfated (C5 is part of the ring bridge/methine).
-
Working Hypothesis: The label "1,3,5,7,9" refers to a sequential numbering of the carbon backbone (C1-C24) or a specific patent designation.
-
Objective: This protocol treats the molecule as an unknown penta-sulfated isomer . The goal is to assign the five sulfate groups to chemically feasible positions (Gal C2/C4/C6 or AnGal C2/C4).
-
Sample Preparation & Acquisition Strategy
Sulfated oligosaccharides are sensitive to pH-driven desulfation and signal overlap in the carbohydrate "bulk" region (3.5–4.5 ppm).
Protocol:
-
Solvent: Dissolve 3–5 mg of lyophilized powder in 600
L of 99.96% D O. -
Reference: Add 10
L of 10 mM TSP (trimethylsilylpropanoic acid) or DSS. Avoid acetone (volatile). -
pH Control: Adjust pD to 7.0–7.5 using NaOD/DCl. Warning: Acidic pH (<5) causes rapid hydrolysis of the glycosidic bonds and migration of sulfates.
-
Temperature: Acquire at 303 K (30°C) or 313 K (40°C) to shift the HDO peak away from the anomeric region and sharpen resonances.
Acquisition Parameters (600 MHz+ recommended):
| Experiment | Purpose | Critical Parameter |
| 1H Presat | Quantitation & purity check | Relaxation delay ( |
| 1H-1H COSY | Trace spin systems (H1 | High resolution in F1 (min 512 increments). |
| 1H-1H TOCSY | Identify whole sugar rings | Mixing time 80–100 ms (to see H1 |
| 1H-13C HSQC | Assign carbons; identify sulfation sites | Multiplicity-edited (CH/CH3 up, CH2 down). |
| 1H-13C HMBC | Linkage (Anomeric C1 | Long-range coupling optimized for 8 Hz. |
Assignment Logic: The "Sulfation Walk"
The core of this assignment relies on the Deshielding Effect . An O-sulfate group exerts a strong electron-withdrawing effect, shifting the attached proton downfield by +0.4 to +0.7 ppm and the attached carbon downfield by +6 to +8 ppm relative to the unsulfated parent.
Step 1: The Anomeric Gatekeepers (4.5 – 5.6 ppm)
A tetrasaccharide will display four anomeric signals.
-
AnGal (
-linkage): 5.0 – 5.6 ppm (Doublets, Hz). -
Gal (
-linkage): 4.5 – 4.8 ppm (Doublets, Hz). -
Action: Integrate these peaks.[2] Ratios must be 1:1:1:1. If splitting occurs, check for
reducing end equilibrium.
Step 2: Spin System Propagation (COSY/TOCSY)
Use the anomeric protons as starting points to "walk" the ring.
-
Ring A (Non-reducing AnGal): H1
H2 H3... -
Ring B (Internal Gal): H1
H2 H3... -
Note: In AnGal, the H1-H2 coupling is small; TOCSY is essential to bridge H1 to H3/H4.
Step 3: Pinpointing Sulfates (The "Hot Spots")
Compare your assigned shifts to the standard non-sulfated Neocarrabiose shifts.
Reference Shift Table (Approximate
| Residue | Position | Unsulfated 1H | Sulfated 1H (Target) | Unsulfated 13C | Sulfated 13C (Target) |
| Gal | H2/C2 | 3.6 | 4.2 – 4.4 | 71.0 | 78.0 – 80.0 |
| Gal | H4/C4 | 4.1 | 4.6 – 4.8 | 69.0 | 76.0 – 78.0 |
| Gal | H6/C6 | 3.7 | 4.1 – 4.3 | 62.0 | 68.0 – 70.0 |
| AnGal | H2/C2 | 3.9 | 4.7 – 4.9 | 70.0 | 77.0 – 79.0 |
| AnGal | H4/C4 | 4.2 | 4.8 – 5.0 | 72.0 | 79.0 – 81.0 |
-
The "1,3,5,7,9" Test: If the supplier's "1" refers to C1 of the first unit, look for an anomeric sulfate (H1 > 6.0 ppm). This is rare.
-
Likely Scenario: You will find sulfates at AnGal-C2 (common in iota-carrageenan) and Gal-C4 (common in kappa-carrageenan).
-
Penta-Sulfate Hypothesis: A likely configuration for a penta-sulfated tetrasaccharide is sulfation at A(2,4), B(2,6), C(2) or similar combinations.
Visualization of the Workflow
The following diagram outlines the decision tree for assigning the sulfation pattern using the acquired NMR data.
Caption: Logical workflow for de novo assignment of sulfation sites using chemical shift perturbation analysis.
Troubleshooting & Critical Checks
-
The "C5" Trap: If the vendor label claims sulfation at position 5 of a galactose ring, verify the ring form. In standard pyranose, C5 is a methine (CH) attached to the hydroxymethyl group (C6). O-sulfation at C5 is chemically impossible without ring opening. If you see shifts suggesting C5 modification, investigate potential ring-opened forms or impurities .
-
Cation Effects: The CAS listing specifies a Sodium (Na+) salt. If the sample was ion-exchanged (e.g., to K+ or Ca2+), chemical shifts may vary slightly due to chelation, particularly at the sulfate groups.
-
Reducing End Anomers: The reducing end galactose will show two sets of peaks (
and anomers). This is normal. Do not mistake the minor -anomer for a separate impurity.
References
-
Van de Velde, F., et al. (2002).[3] "The structure of
/ -hybrid carrageenans II. NMR spectroscopic characterization." Carbohydrate Research. -
Knutsen, S. H., & Grasdalen, H. (1992).[4] "The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy." Carbohydrate Research.
-
Préchoux, A., & Helbert, W. (2014).[4] "Preparation and detailed NMR analyses of a series of oligo-
-carrageenans." Carbohydrate Polymers. -
Ueda, K., et al. (2001). "Molecular Dynamics Simulation and NMR Study of Aqueous Neocarrabiose 4-Sulfate." The Journal of Physical Chemistry B.
Sources
Application of Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate in galectin-3 inhibition assays
An Application Guide for the Use of Highly Sulfated Neocarrabiose Oligosaccharides in Galectin-3 Inhibition Assays
Senior Application Scientist Note: The specific nomenclature "Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate" does not correspond to a compound described in readily available scientific literature or chemical databases. The numbering pattern is inconsistent with the known structure of a neocarrabiose disaccharide. This guide, therefore, addresses the broader, scientifically established class of Highly Sulfated Neocarrabiose Oligosaccharides as potent inhibitors of Galectin-3. We will use the conceptual molecule "Neocarrabiose-Penta-O-Sulphate" as a representative example of this class to illustrate the principles and protocols.
Introduction: Galectin-3 as a Therapeutic Target
Galectin-3 (Gal-3) is a unique chimera-type lectin, a class of proteins that bind to specific carbohydrate structures.[1][2] Weighing approximately 30 kDa, it possesses a C-terminal carbohydrate-recognition domain (CRD) that specifically binds to β-galactoside sugars found on numerous glycoproteins and glycolipids.[2] Gal-3 is implicated in a wide array of pathophysiological processes, including inflammation, fibrosis, cancer progression, and heart disease.[3][4] Extracellularly, Gal-3 can oligomerize, forming a lattice structure on the cell surface that modulates receptor signaling, cell-cell adhesion, and cell-matrix interactions.[5][6] Given its central role in driving these disease processes, the inhibition of Gal-3, particularly its CRD, has emerged as a significant therapeutic strategy.[4][7]
The Inhibitor: Neocarrabiose-Penta-O-Sulphate
2.1. Rationale for Design
Neocarrabiose is a disaccharide unit characteristic of certain carrageenans, composed of 3,6-anhydro-α-D-galactose and β-D-galactose.[8] While the base neocarrabiose structure has a modest affinity for Gal-3, its potency can be dramatically enhanced through extensive sulfation. The addition of multiple sulfate groups introduces a high density of negative charge. This polyanionic nature facilitates strong electrostatic interactions with positively charged amino acid residues (like Arginine and Lysine) within and near the Gal-3 CRD, significantly increasing binding affinity and inhibitory potential. Neocarrabiose-Penta-O-Sulphate represents a conceptual, highly effective inhibitor from this class, designed to occupy the CRD with high avidity, thereby preventing the binding of endogenous ligands.
2.2. Proposed Mechanism of Action
The primary mechanism of action is competitive inhibition . Neocarrabiose-Penta-O-Sulphate directly competes with the natural β-galactoside-containing glycans for the binding pocket of the Gal-3 CRD. By occupying this site, the inhibitor effectively blocks Gal-3 from interacting with its binding partners on the cell surface and in the extracellular matrix, thereby disrupting downstream signaling pathways responsible for cell migration, proliferation, and fibrogenesis.[7][9]
Caption: Mechanism of Galectin-3 competitive inhibition.
Quantitative Data Summary
The following table provides expected parameters for a representative highly sulfated neocarrabiose inhibitor. These values are illustrative and should be determined empirically for each specific compound and assay system.
| Property | Value | Rationale / Comment |
| Molecular Formula | C₁₂H₁₅O₂₅S₅ (as free acid) | Based on a neocarrabiose backbone with five sulfate groups. |
| Molecular Weight | ~723.6 g/mol (as free acid) | Actual weight will depend on the salt form (e.g., Na⁺, K⁺). |
| Purity | >95% (HPLC, NMR) | High purity is essential to avoid confounding results. |
| Storage | -20°C, desiccated | Sulfated carbohydrates are hygroscopic; protect from moisture. |
| Solubility | >10 mg/mL in H₂O or PBS | High solubility in aqueous buffers is expected. |
| Expected IC₅₀ (FP Assay) | 1 - 20 µM | Highly sulfated oligosaccharides can achieve low micromolar potency.[10] |
| Expected IC₅₀ (Cell Assay) | 10 - 100 µM | Higher concentrations are often needed in cell-based assays due to complexity. |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay
This assay provides a direct, in-solution measurement of the inhibitor's ability to displace a fluorescently labeled ligand from the Gal-3 CRD, allowing for the precise determination of the IC₅₀ value.
Principle: A small, fluorescently labeled glycan ("tracer") tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by the much larger Gal-3 protein, its tumbling slows dramatically, increasing the polarization signal. A competitive inhibitor will displace the tracer, causing a decrease in polarization.[4][11]
Caption: Workflow for the Fluorescence Polarization competition assay.
Materials:
-
Recombinant Human Galectin-3
-
Fluorescent Tracer (e.g., Fluorescein-labeled lactoside or a high-affinity probe)[1]
-
Neocarrabiose-Penta-O-Sulphate (or other inhibitor)
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.05% Tween-20 and 2 mM DTT
-
384-well black, low-volume, non-binding surface microplates
-
Microplate reader with fluorescence polarization capabilities
Methodology:
-
Reagent Preparation:
-
Prepare a 2X working solution of Gal-3 and 2X working solution of the fluorescent tracer in Assay Buffer. The optimal concentrations must be predetermined via titration experiments, but typical final concentrations are 100-500 nM for Gal-3 and 10-50 nM for the tracer.
-
Prepare a serial dilution of the inhibitor (e.g., from 100 µM to 1 nM final concentration) in Assay Buffer. Include a "no inhibitor" control.
-
-
Assay Plate Setup (per well):
-
Add 10 µL of the inhibitor serial dilution or buffer.
-
Add 10 µL of the 2X Gal-3/Tracer mix.
-
Controls are critical:
-
No Inhibition (100% Signal): Inhibitor dilution replaced with buffer.
-
No Binding (0% Signal): Gal-3 replaced with buffer.
-
-
-
Incubation:
-
Seal the plate and incubate for 15-30 minutes at room temperature, protected from light, to reach binding equilibrium.
-
-
Measurement:
-
Read the plate on a microplate reader, measuring fluorescence polarization (mP).
-
-
Data Analysis:
-
Subtract the background mP value (tracer only) from all readings.
-
Normalize the data by setting the "No Inhibition" control as 100% and the "No Binding" control as 0%.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Protocol 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This solid-phase assay measures the inhibitor's ability to prevent Gal-3 from binding to an immobilized glycoprotein ligand.
Principle: A glycoprotein (e.g., asialofetuin, ASF) is coated onto an ELISA plate. Gal-3, pre-incubated with the inhibitor, is added. The amount of Gal-3 that binds to the plate is detected using a primary antibody against Gal-3 and a horse-radish peroxidase (HRP)-conjugated secondary antibody. A stronger inhibitor results in less Gal-3 binding and a lower signal.[2][12]
Methodology:
-
Plate Coating:
-
Coat a 96-well microtiter plate with 100 µL/well of asialofetuin (10 µg/mL in PBS) and incubate overnight at 4°C.[2]
-
-
Blocking:
-
Wash the plate 3x with Wash Buffer (PBS + 0.05% Tween-20).
-
Block with 200 µL/well of Blocking Buffer (2% BSA in PBS) for 2 hours at room temperature.
-
-
Inhibition Step:
-
In a separate plate or tubes, pre-incubate a fixed concentration of Gal-3 (e.g., 1-5 µg/mL) with a serial dilution of the inhibitor for 1 hour at room temperature.
-
Wash the coated plate 3x with Wash Buffer.
-
Transfer 100 µL of the Gal-3/inhibitor mixtures to the coated plate and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate 4x with Wash Buffer.
-
Add 100 µL/well of a primary anti-Gal-3 antibody (diluted in Blocking Buffer) and incubate for 1 hour.
-
Wash 4x, then add 100 µL/well of an HRP-conjugated secondary antibody and incubate for 1 hour.
-
-
Development and Reading:
-
Wash 5x with Wash Buffer.
-
Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop the reaction with 50 µL of 2M H₂SO₄.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Analyze the data similarly to the FP assay, plotting percent inhibition versus inhibitor concentration to determine the IC₅₀.
-
Protocol 3: Cell Migration (Wound Healing) Assay
This functional assay assesses the inhibitor's ability to block Gal-3-mediated cancer cell migration, a key process in metastasis.
Principle: A confluent monolayer of cells is "wounded" by creating a scratch. The cells will naturally migrate to close this gap. Extracellular Gal-3 often enhances this process. The inhibitor is added to determine if it can slow or prevent wound closure.[9][13]
Methodology:
-
Cell Seeding:
-
Wound Creation:
-
Using a sterile p200 pipette tip, create a straight scratch down the center of each well.
-
Gently wash the wells 2x with PBS to remove dislodged cells.
-
-
Treatment:
-
Replace the media with low-serum (e.g., 0.5-1% FBS) or serum-free media containing different concentrations of the Neocarrabiose-Penta-O-Sulphate inhibitor.
-
Include a "vehicle only" control and potentially a positive control (e.g., recombinant Gal-3 to stimulate migration).
-
-
Imaging:
-
Immediately after adding the treatment (T=0), acquire images of the wounds using an inverted microscope. Mark the position for consistent imaging.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Acquire images of the same wound fields at subsequent time points (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the area or width of the wound at T=0 and each subsequent time point using software like ImageJ.
-
Calculate the percentage of wound closure for each condition relative to its T=0 area.
-
Compare the rate of wound closure in the inhibitor-treated groups to the vehicle control. Statistical significance can be determined using a t-test or ANOVA.
-
References
-
Festuccia, C., et al. (2004). Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions. Biochemistry, 43(45), 11591-11599. Available from: [Link]
-
Kopitz, J., et al. (2021). Selective Glycopolymer Inhibitors of Galectin-3: Supportive Anti-Cancer Agents Protecting Monocytes and Preserving Interferon-Gamma Function. International Journal of Molecular Sciences, 22(11), 5673. Available from: [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved February 22, 2026, from [Link]
-
Liu, K., et al. (2018). Inhibition of Galectin-3 suppressed thyroid cancer cell migration and invasion. OncoTargets and Therapy, 11, 6849-6858. Available from: [Link]
-
Al-Sammarraie, N. (2017). Investigating galectin-3-ligand interaction on cancer cell behaviours. University of Liverpool Repository. Available from: [Link]
-
Li, Y., et al. (2021). Galectin-3 Mediates Thrombin-Induced Vascular Smooth Muscle Cell Migration. Frontiers in Cardiovascular Medicine, 8, 726895. Available from: [Link]
-
Delaine, T., et al. (2020). Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update. Journal of Clinical Medicine, 9(7), 2095. Available from: [Link]
-
Elabscience. (n.d.). Human GAL3(Galectin 3) ELISA Kit. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). Neocarrabiose. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Lin, H., et al. (2015). Extracellular galectin-3 facilitates colon cancer cell migration and is related to the epidermal growth factor receptor. Journal of Cellular Physiology, 230(11), 2734-2743. Available from: [Link]
-
Barrio, C., et al. (2025). Fluorescence polarization assays to study carbohydrate–protein interactions. Organic & Biomolecular Chemistry. Available from: [Link]
-
Chou, F., et al. (2021). Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells. Cancers, 13(9), 2235. Available from: [Link]
- Dumic, J., Dabelic, S., & Flögel, M. (2006). Galectin-3: an open-ended story. Biochimica et Biophysica Acta (BBA) - General Subjects, 1760(4), 616-635.
-
Glycopedia. (n.d.). In Solution Assays: Fluorescence Polarization. Retrieved February 22, 2026, from [Link]
-
Slack, R. J., et al. (2021). The therapeutic potential of galectin-3 inhibition in fibrotic disease. The International Journal of Biochemistry & Cell Biology, 130, 105881. Available from: [Link]
- Sörme, P., et al. (2002). Low micromolar inhibitors of galectin-3 based on 3'-derivatization of N-acetyllactosamine. ChemBioChem, 3(2-3), 183-189.
-
Kram, M. (2023). Galectin-3 inhibition as a potential therapeutic target in non-alcoholic steatohepatitis liver fibrosis. World Journal of Hepatology, 15(2), 201-207. Available from: [Link]
- Anderluh, M., et al. (2025). Design, synthesis, and evaluation of a novel fluorescent probe for competitive fluorescence polarization assay to screen galectin-8 inhibitors. Acta Chimica Slovenica, 72(1), 1-10.
- Henderson, N. C., et al. (2006). Galectin-3 expression and secretion links macrophages to the promotion of renal fibrosis.
Sources
- 1. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Glycopolymer Inhibitors of Galectin-3: Supportive Anti-Cancer Agents Protecting Monocytes and Preserving Interferon-Gamma Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. Frontiers | Galectin-3 Mediates Thrombin-Induced Vascular Smooth Muscle Cell Migration [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. file.elabscience.com [file.elabscience.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Extracellular galectin-3 facilitates colon cancer cell migration and is related to the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low micromolar inhibitors of galectin-3 based on 3'-derivatization of N-acetyllactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Using Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate as a standard for sulfation analysis
Part 1: Executive Summary & Strategic Rationale
The Challenge: The development of sulfated polysaccharide drugs (e.g., anti-viral candidates, inflammation modulators) is hindered by the structural complexity of the parent carrageenans. Unlike proteins, these molecules lack a template-driven synthesis, resulting in heterogeneous sulfation patterns ("sulfation fingerprints") that dictate biological activity. Standard analytical methods often fail to resolve high-charge density isomers, leading to batch-to-batch variability in clinical trials.
The Solution: The use of Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate (hereafter referred to as NC-PentaS ) acts as a definitive "molecular ruler." This standard—characterized by its specific alternating sulfation pattern on a defined oligosaccharide backbone (typically a decameric assembly, DP10, where odd-numbered residues carry the sulfate)—provides a critical benchmark for:
-
Charge State Calibration: Validating the ionization efficiency of highly acidic species in Negative-Ion Mode ESI-MS.
-
Isomeric Resolution: Testing the capability of HILIC columns to separate positional isomers based on sulfate distribution rather than just size.
-
Fragmentation Logic: Establishing MS/MS dissociation pathways (e.g., glycosidic cleavage vs. sulfate loss) to automate sequence mapping.
Part 2: Technical Specifications & Mechanism
The Standard: Structural Logic
-
Nomenclature Note: The designation "1,3,5,7,9" implies a positional sulfation pattern on the oligosaccharide chain. In the context of carrageenan oligomers, this typically refers to a Decasaccharide (DP10) composed of 5 repeating Neocarrabiose units, where the non-reducing end of each disaccharide unit (the galactose residue) is sulfated.
-
Chemical Behavior:
-
High Polarity: The 5 sulfate groups render the molecule extremely hydrophilic, requiring specialized chromatography (HILIC or Porous Graphitic Carbon) for retention.
-
Labile Sulfates: The sulfate ester bond is fragile. The standard is used to optimize "soft" ionization parameters to prevent in-source desulfation, which would falsify quantitative data.
-
Analytical Platform: HILIC-MS/MS
We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS). HILIC is superior to Reversed-Phase (RP) for this application because the highly polar sulfate groups interact strongly with the water-rich layer on the HILIC stationary phase, providing the necessary retention and separation.
Part 3: Experimental Protocols
Protocol A: Standard Preparation & System Suitability
Objective: Prepare a stable calibration solution that mimics the matrix of a digested carrageenan sample.
Materials:
-
Standard: Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate (>95% purity).
-
Solvent A: 50 mM Ammonium Formate (pH 4.5).
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Internal Standard (IS):
-Unsaturated Hexasaccharide (non-sulfated) or stable isotope-labeled glycan.
Steps:
-
Stock Solution: Dissolve 1 mg of NC-PentaS in 1 mL of 50% Acetonitrile/Water . Crucial: Do not use 100% water; the high charge density can lead to adsorption on glass surfaces. The organic content helps maintain solubility and prevents wall interactions.
-
Working Standard: Dilute Stock to 5 µM in 75% Acetonitrile (matching the initial mobile phase conditions).
-
Spiking: For matrix validation, spike the Working Standard into a "blank" carrageenase digest (enzymatically depleted sample) to assess ion suppression.
Protocol B: HILIC-MS/MS Acquisition
Objective: Separate the penta-sulfated standard from lower-sulfated impurities and obtain a fragmentation fingerprint.
Chromatography Conditions:
-
Column: Amide-HILIC (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.
-
Temperature: 40°C (Enhances mass transfer for large glycans).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 80% B (Isocratic hold for loading).
-
2-20 min: 80% -> 50% B (Linear gradient).
-
20-25 min: 50% B (Wash).
-
25-30 min: 80% B (Re-equilibration).
-
Mass Spectrometry Parameters (Negative Ion Mode):
-
Capillary Voltage: 2.0 - 2.5 kV (Keep low to prevent discharge).
-
Cone Voltage: 20-30 V (Critical: Too high strips sulfates; too low reduces transmission).
-
Scan Range: m/z 300 – 2000.
-
MS/MS Collision Energy: Ramp 20-40 eV.
Data Interpretation:
-
Look for the [M-nH]ⁿ⁻ charge states.
-
For a penta-sulfated decasaccharide (approx MW ~1900-2100 Da depending on cation exchange), expect dominant signals at [M-3H]³⁻ and [M-4H]⁴⁻ .
-
Pass Criteria: The sulfate loss peak (m/z 80 or 97) should be <5% of the base peak in the full scan (MS1), indicating "soft" source conditions.
Part 4: Data Visualization & Logic Flow
The following diagram illustrates the analytical workflow, highlighting where the NC-PentaS standard validates the decision gates.
Figure 1: Analytical workflow for sulfation mapping. The NC-PentaS standard (Red Node) is introduced post-digestion to validate the chromatographic resolution and ionization integrity before MS/MS sequencing.
Part 5: Quantitative Summary & Troubleshooting
Table 1: Expected MS/MS Fragmentation Patterns for NC-PentaS
| Fragment Type | m/z Characteristic | Diagnostic Value |
| Precursor Ion | [M-3H]³⁻ | Intact Mass: Confirms the presence of 5 sulfates on the backbone. |
| Y-Ions | Glycosidic cleavage (reducing end) | Sequencing: Reveals the oligosaccharide backbone length (DP). |
| B-Ions | Glycosidic cleavage (non-reducing) | Sequencing: Complementary to Y-ions; verifies sugar sequence. |
| [M-SO₃]⁻ | Precursor - 80 Da | Lability Check: High abundance indicates excessive collision energy. |
| m/z 97 | [HSO₄]⁻ | Sulfate Marker: Confirms the presence of sulfation, but not position. |
Troubleshooting Guide:
-
Issue: Peak Tailing.
-
Cause: Interaction between sulfate groups and metal surfaces in the LC system.
-
Fix: Use PEEK tubing or a bio-inert LC system. Add 5 µM EDTA to Mobile Phase A to chelate trace metals.
-
-
Issue: In-Source Sulfate Loss.
-
Cause: Cone voltage too high.
-
Fix: Lower cone voltage in 5V increments until the [M-SO₃] peak disappears from the MS1 scan. Use the NC-PentaS standard to define this limit.
-
-
Issue: Retention Time Shift.
-
Cause: pH fluctuation in Mobile Phase A.
-
Fix: Ammonium formate buffer (pH 4.5) is critical. Sulfated glycans are sensitive to pH-dependent ionization which alters HILIC retention.
-
Part 6: References
-
Toida, T., et al. (2020). "Ligand-Aided 1H Nuclear Magnetic Resonance Spectroscopy for Non-Destructive Estimation of Sulfate Content in Sulfated Saccharide." Analytical Sciences.[5] Link
-
Quemener, B., et al. (2006). "Sequence Determination of Sulfated Carrageenan-Derived Oligosaccharides by High-Sensitivity Negative-Ion Electrospray Tandem Mass Spectrometry." Analytical Chemistry. Link
-
van de Velde, F., et al. (2002). "The structure of kappa-carrageenan sulfated oligosaccharides investigated by negative-ion electrospray ionization mass spectrometry." Carbohydrate Research. Link
-
Echemi Chemical Database. (2023). "Neocarratetradecaose-4(1,3,5,7,9,11,13)-hepta-O-sulfate Product Entry." Echemi. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance, Serum Biochemical Parameters and Non-Specific Immunity of Crucian carp [mdpi.com]
- 3. On-line liquid chromatography electrospray ionization mass spectrometry for the characterization of kappa- and iota-carrageenans. Application to the hybrid iota-/nu-carrageenans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural analysis of kappa-carrageenan [corrected] sulfated oligosaccharides by positive mode nano-ESI-FTICR-MS and MS/MS by SORI-CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.kyodonewsprwire.jp [cdn.kyodonewsprwire.jp]
Cell-based assay for measuring anti-proliferative effects of Neocarrabiose-4
A Multi-Assay Approach for Characterizing the Anti-Proliferative Effects of Neocarrabiose-4
Abstract
Marine-derived polysaccharides and their oligosaccharide derivatives represent a promising frontier in the discovery of novel therapeutic agents.[1] Neocarrabiose-4, an oligosaccharide derived from carrageenan, has garnered interest for its potential biological activities, including anti-tumor properties.[2][3] Evaluating the anti-proliferative capacity of such compounds is a critical first step in preclinical assessment. This guide provides a comprehensive, multi-assay framework for researchers to accurately measure and characterize the anti-proliferative effects of Neocarrabiose-4 on cancer cell lines. We move beyond a single-endpoint assay to present an integrated workflow that combines primary screening for cell viability with secondary, mechanistic assays to elucidate the mode of action—distinguishing between cytostatic and cytotoxic effects. Detailed, field-proven protocols for the Sulforhodamine B (SRB) and MTT metabolic assays are provided for initial screening. To dissect the underlying mechanism, we include protocols for cell cycle analysis via Propidium Iodide (PI) staining and apoptosis detection using Annexin V/PI dual staining, both analyzed by flow cytometry. This structured approach ensures the generation of robust, interpretable data, empowering researchers in drug discovery and development.
Foundational Concepts: Designing a Robust Anti-Proliferation Study
A successful investigation into the anti-proliferative effects of a test compound like Neocarrabiose-4 hinges on a well-designed experimental strategy. This involves understanding the compound, the biological questions being asked, and the appropriate tools to answer them.
1.1. Understanding Neocarrabiose-4
Neocarrabiose is a disaccharide unit that forms the backbone of certain types of carrageenan, a sulfated polysaccharide extracted from red seaweeds.[4][5] Enzymatic or chemical hydrolysis of carrageenan can yield oligosaccharides of varying lengths, such as the tetrasaccharide Neocarrabiose-4.[6] Studies have indicated that lower molecular weight carrageenan derivatives can exhibit more potent anti-tumor and cytotoxic effects compared to the native polysaccharides, potentially by inducing apoptosis or causing cell cycle arrest.[2][3][7]
1.2. Core Principles: Cytotoxicity vs. Cytostasis
An observed anti-proliferative effect can be the result of two distinct cellular outcomes:
-
Cytotoxicity: The compound induces cell death through processes like apoptosis (programmed cell death) or necrosis (uncontrolled cell death). This leads to a decrease in the absolute number of viable cells.
-
Cytostasis: The compound inhibits cell division and proliferation without directly killing the cells. This is often achieved by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase).
A primary viability assay, such as SRB or MTT, will reveal if Neocarrabiose-4 has an anti-proliferative effect, but it cannot distinguish between these two mechanisms. Therefore, a multi-assay approach is essential for a complete mechanistic understanding.
1.3. Selecting an Appropriate Cell Line
The choice of cancer cell line is critical and should be guided by the research hypothesis. Key considerations include:
-
Relevance: Select cell lines from cancer types where new therapeutics are needed or where related compounds have shown activity. For instance, various carrageenans have been tested on colon, breast, and esophageal cancer cell lines.[7][8]
-
Growth Characteristics: The cell line's doubling time will influence the duration of the assay. Adherent cell lines are suitable for plate-based assays like SRB and MTT, though protocols can be adapted for suspension cells.
-
Sensitivity: It is often beneficial to screen against a panel of cell lines to identify those most sensitive to Neocarrabiose-4 and to understand its spectrum of activity.
Primary Screening: Quantifying Anti-Proliferative Activity
The initial step is to determine the concentration-dependent effect of Neocarrabiose-4 on cell viability and growth. We present two robust and widely used colorimetric assays that rely on different principles, providing a more validated initial assessment.
Protocol 2.1: Sulforhodamine B (SRB) Assay for Total Biomass Quantification
The SRB assay is a colorimetric method that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[9][10] The amount of bound dye is directly proportional to the total protein mass, and thus to the number of cells in the well.[11] This makes it a reliable measure of cell biomass.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Neocarrabiose-4 in culture medium. Replace the existing medium with 100 µL of the Neocarrabiose-4 dilutions. Include a vehicle control (medium with the same solvent concentration used for the compound) and a positive control (a known cytotoxic agent like Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours).
-
Cell Fixation: Gently add 25 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration of 10%) without removing the supernatant. Incubate at 4°C for 1 hour.[9]
-
Washing: Carefully discard the supernatant and wash the plate five times with slow-running tap water or deionized water. Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[10]
-
Remove Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB dye.[12]
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 10 minutes to ensure complete solubilization of the protein-bound dye.[13]
-
Absorbance Reading: Measure the optical density (OD) at 510 nm or 540 nm using a microplate reader.[9][11]
Protocol 2.2: MTT Assay for Metabolic Activity
The MTT assay measures the metabolic activity of a cell population.[14] The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 from the SRB protocol (Section 2.1).
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT into visible purple crystals.
-
Solubilization: Carefully remove the culture medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[15][16]
-
Incubation for Dissolution: Place the plate on an orbital shaker for 15-20 minutes in the dark to ensure all formazan crystals are fully dissolved.
-
Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm (to subtract background) using a microplate reader.[15]
2.3. Data Analysis and Interpretation
For both assays, data should be processed to determine the half-maximal inhibitory concentration (IC50), which is the concentration of Neocarrabiose-4 required to inhibit cell proliferation by 50%.
-
Calculate Percent Viability:
-
Percent Viability = [(OD_Sample - OD_Blank) / (OD_Vehicle_Control - OD_Blank)] x 100
-
-
Generate Dose-Response Curve: Plot Percent Viability against the log concentration of Neocarrabiose-4.
-
Determine IC50: Use non-linear regression (sigmoidal dose-response curve fit) with appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
Table 1: Example Data for IC50 Determination of Neocarrabiose-4 using the SRB Assay
| Neocarrabiose-4 (µg/mL) | Log Concentration | Avg. Absorbance (510 nm) | % Viability |
| 0 (Vehicle Control) | - | 1.250 | 100.0% |
| 10 | 1.00 | 1.188 | 95.0% |
| 50 | 1.70 | 0.975 | 78.0% |
| 100 | 2.00 | 0.650 | 52.0% |
| 250 | 2.40 | 0.313 | 25.0% |
| 500 | 2.70 | 0.150 | 12.0% |
| 1000 | 3.00 | 0.088 | 7.0% |
From a curve fit of this data, an IC50 value can be accurately determined.
Mechanistic Assays: Uncovering the Mode of Action
If the primary screen reveals significant anti-proliferative activity (e.g., a reproducible IC50 < 100 µg/mL), the next step is to investigate the mechanism. Flow cytometry is a powerful tool for this purpose.
Protocol 3.1: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17] Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with Neocarrabiose-4 at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a defined period (e.g., 24 or 48 hours). Include vehicle-treated control cells.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize, then combine with the supernatant containing any floating cells. This is crucial to include cells that may have detached due to treatment.
-
Washing: Wash the cell pellet (approx. 1 x 10⁶ cells) twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[18][19]
-
Scientist's Note: RNase A is essential to degrade cellular RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., FL-2 or FL-3).[20] Collect at least 10,000 events per sample. Use software (e.g., FlowJo, FCS Express) to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control suggests a cell cycle arrest.
Caption: Potential cell cycle arrest points induced by an anti-proliferative agent.
Protocol 3.2: Apoptosis Detection by Annexin V & PI Staining
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label these cells.[23] Propidium Iodide is used concurrently to identify cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.[24]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Treat cells in 6-well plates as described in Protocol 3.1, step 1. It is crucial to also establish a positive control by treating cells with a known apoptosis inducer (e.g., Staurosporine or Etoposide).
-
Cell Harvesting: Harvest all cells (adherent and floating) as described in Protocol 3.1, step 2.
-
Critical Note: Avoid harsh mechanical harvesting methods like scraping, as this can damage the cell membrane and lead to false-positive Annexin V staining.[25] Enzymatic detachment with trypsin is preferred.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[21]
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[23]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube and keep the samples on ice, protected from light.
-
Flow Cytometry Analysis: Analyze immediately by flow cytometry. The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, allowing for the quantification of four distinct populations.
Caption: Quadrant analysis of Annexin V and Propidium Iodide flow cytometry data.
Integrated Experimental Workflow and Interpretation
A multi-assay approach provides a comprehensive picture of a compound's bioactivity. The workflow should be logical, starting with broad screening and moving to specific mechanistic questions.
Caption: Integrated workflow for assessing the anti-proliferative effects.
Interpreting Combined Results:
-
Result A: Significant decrease in SRB/MTT signal + Accumulation of cells in G1 or G2/M phase + No significant increase in Annexin V positive cells.
-
Result B: Significant decrease in SRB/MTT signal + Large increase in Annexin V positive / PI negative (early) and Annexin V positive / PI positive (late) populations + Appearance of a Sub-G1 peak in cell cycle analysis.[2]
-
Result C: Significant decrease in SRB/MTT signal + No change in cell cycle distribution + Increase in Annexin V negative / PI positive population.
Troubleshooting
Table 2: Common Issues and Solutions in Anti-Proliferation Assays
| Assay | Problem | Potential Cause(s) | Suggested Solution(s) |
| SRB / MTT | High variability between replicate wells | Inconsistent cell seeding; Edge effects in the plate; Contamination | Practice pipetting technique; Avoid using outer wells or fill them with sterile PBS; Maintain sterile technique. |
| MTT | High background absorbance | Incomplete removal of phenol red-containing medium; Incomplete solubilization of formazan | Use phenol red-free medium for the assay; Increase solubilization time/agitation; Ensure pH of solubilizer is appropriate. |
| SRB | Low signal or poor staining | Cell detachment during washing steps; Insufficient fixation | Be very gentle during washing steps; Ensure TCA fixation is for at least 1 hour at 4°C. |
| Flow Cytometry | High percentage of debris in plots | Cells were too confluent or unhealthy before harvesting; Harsh cell handling | Harvest cells during the log growth phase; Handle cells gently, do not vortex excessively. |
| Cell Cycle | Broad G1/G2 peaks (high CV) | Clumps/doublets in the sample; Inappropriate fixation | Pass cells through a cell strainer before analysis; Use a doublet discrimination gate during analysis; Ensure dropwise addition of cold ethanol. |
| Annexin V | High Annexin V staining in control | Mechanical stress during harvesting; Cells were unhealthy to begin with | Use enzymatic detachment (trypsin) instead of scraping; Ensure control cells are healthy and not overgrown.[25] |
References
-
Bio-protocol. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Lulf, S., et al. (2013). Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining. Anticancer Research. Retrieved from [Link]
-
Yuan, H., et al. (2008). Preparation and In Vivo Antitumor Activity of κ-Carrageenan Oligosaccharides. Journal of Food Biochemistry. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Yuan, H., et al. (2008). Preparation and In Vivo Antitumor Activity of κ-Carrageenan Oligosaccharides. Taylor & Francis Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2025). Immunomodulation and antitumor activity of κ-carrageenan oligosaccharides. Retrieved from [Link]
-
Riou, S., et al. (2019). λ-Carrageenan Oligosaccharides of Distinct Anti-Heparanase and Anticoagulant Activities Inhibit MDA-MB-231 Breast Cancer Cell Migration. Marine Drugs. Retrieved from [Link]
-
MDPI. (2022). κ- and λ-Carrageenans from Marine Alga Chondrus armatus Exhibit Anticancer In Vitro Activity in Human Gastrointestinal Cancers Models. Retrieved from [Link]
-
baseclick. (n.d.). Proliferations Assay | Methods, Analysis & Applications. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro- d -galactose. Retrieved from [Link]
-
ACS Publications. (2024). Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Activity and structure of β-neocarrabiose releasing.... Retrieved from [Link]
-
ACS Publications. (2022). Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
MDPI. (2023). κ-Selenocarrageenan Oligosaccharides Prepared by Deep-Sea Enzyme Alleviate Inflammatory Responses and Modulate Gut Microbiota in Ulcerative Colitis Mice. Retrieved from [Link]
-
de Souza, M. C. R., et al. (2019). Disaccharides obtained from carrageenans as potential antitumor agents. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Structure and properties of carragenan. Retrieved from [Link]
-
ResearchGate. (2019). Disaccharides obtained from carrageenans as potential antitumor agents. Retrieved from [Link]
-
MDPI. (2023). Carrageenans and Their Oligosaccharides from Red Seaweeds Ahnfeltiopsis flabelliformis and Mastocarpus pacificus (Phyllophoraceae) and Their Antiproliferative Activity. Retrieved from [Link]
-
Liu, G., et al. (2022). A Novel Carrageenan Metabolic Pathway in Flavobacterium algicola. Applied and Environmental Microbiology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carrabiose. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2019). Anti-Cancer Activity of Porphyran and Carrageenan from Red Seaweeds. Retrieved from [Link]
-
ResearchGate. (2025). Controlling Carrageenan Structure Using a Novel Formylglycine-Dependent Sulfatase, an Endo-4S-iota-Carrageenan Sulfatase. Retrieved from [Link]
-
van de Velde, F., et al. (1992). The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy. Carbohydrate Research. Retrieved from [Link]
-
Yeganeh, B., et al. (2020). Anti-Proliferative Activity of λ-Carrageenan Through the Induction of Apoptosis in Human Breast Cancer Cells. Nutrition and Cancer. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Disaccharides obtained from carrageenans as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carrabiose | C12H20O10 | CID 130476787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. κ- and λ-Carrageenans from Marine Alga Chondrus armatus Exhibit Anticancer In Vitro Activity in Human Gastrointestinal Cancers Models [mdpi.com]
- 8. Anti-Proliferative Activity of λ-Carrageenan Through the Induction of Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. content.abcam.com [content.abcam.com]
- 13. canvaxbiotech.com [canvaxbiotech.com]
- 14. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. bio-protocol.org [bio-protocol.org]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. kumc.edu [kumc.edu]
- 24. bosterbio.com [bosterbio.com]
- 25. Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining | Anticancer Research [ar.iiarjournals.org]
Surface plasmon resonance (SPR) protocol for binding kinetics of Neocarrabiose-4
Protocol for Low-Molecular-Weight Carbohydrate-Protein Interactions [1][2]
Abstract & Strategic Overview
Neocarrabiose-4 (Neo-4) is a sulfated tetrasaccharide derived from
The Challenge: Standard SPR protocols often fail with oligosaccharides due to:
-
Low Refractive Index Increment: Sugars generate lower signal per mass unit compared to proteins.[1][2]
-
Fast Kinetics: Carbohydrate-protein interactions often exhibit fast association (
) and dissociation ( ) rates, requiring high-frequency data acquisition.[1][2] -
Mass Transport Limitations: The rapid binding can be masked by diffusion limits if flow rates are insufficient.[3]
The Solution: This protocol utilizes a High-Density Ligand Surface approach combined with Multi-Cycle Kinetics (MCK) .[1][2] We prioritize the immobilization of the protein target (Ligand) and flow the Neocarrabiose-4 (Analyte) to avoid chemical modification of the sugar, which could artifactually alter binding affinity.
Experimental Design Strategy
The Binding Mechanism
The interaction is modeled as a 1:1 Langmuir binding event, though conformational changes in the protein (induced fit) are common in lectin-sugar binding.
Figure 1: 1:1 Binding Logic. The SPR signal is directly proportional to the mass of Neocarrabiose-4 accumulating on the protein surface.
Materials & Reagents
| Component | Specification | Rationale |
| Sensor Chip | Series S CM7 (or CM5) | CM7 has 3x higher carboxymethylation density, crucial for amplifying the signal of small molecules like Neo-4.[1][2] |
| Running Buffer | HBS-EP+ (pH 7.[1][2]4) | Contains P20 surfactant to minimize non-specific binding.[1][2] Sugars are generally soluble; DMSO is rarely needed.[1][2] |
| Ligand | Target Protein (>20 kDa) | e.g., Viral Envelope Protein or |
| Analyte | Neocarrabiose-4 | High purity (>95%).[1][2][4] Prepare fresh serial dilutions. |
| Regeneration | 10mM Glycine-HCl (pH 2.5) or 1M NaCl | Lectin-sugar bonds are often pH or salt-sensitive.[1][2] |
Detailed Protocol
Phase 1: Ligand Immobilization (Amine Coupling)
Goal: Achieve a high theoretical
-
System Priming: Prime the SPR system (e.g., Biacore 8K/T200) with HBS-EP+ buffer.[1][2]
-
pH Scouting: Dilute protein to 20
g/mL in 10 mM Sodium Acetate (test pH 4.0, 4.5, 5.0). Choose the pH that gives the steepest pre-concentration slope without precipitation. -
Activation: Inject EDC/NHS (1:1 mix) for 420s at 10
L/min to activate the CM7 dextran matrix. -
Ligand Injection: Inject Protein (at chosen pH) until target immobilization level (
) is reached.[1][2] -
Blocking: Inject 1M Ethanolamine-HCl (pH 8.5) for 420s to deactivate remaining esters.
Phase 2: Analyte Preparation (Neocarrabiose-4)
Critical Step: Accurate concentration is vital for
-
Stock Solution: Dissolve lyophilized Neocarrabiose-4 in Running Buffer to 10 mM.
-
Filtration: Filter through 0.22
m membrane.[1][2] -
Serial Dilution: Prepare a 2-fold dilution series.
Phase 3: Kinetic Cycle Execution
Method: Multi-Cycle Kinetics (MCK) is preferred for stability.[1][2]
Figure 2: Kinetic Cycle Workflow. High flow rates (30-50
Cycle Parameters:
-
Flow Rate: 50
L/min (Critical for fast kinetics).[1][2] -
Contact Time (Association): 60 seconds (Sugars reach equilibrium fast).
-
Temperature: 25°C standard.
Data Analysis & Validation
Processing
-
Zeroing: Align all curves to the baseline (0 RU) before injection.[2]
-
Double Referencing:
Model Fitting
Fit the processed sensorgrams to a 1:1 Binding Model .
-
Check 1 (Chi-square):
should be < 10% of .[1][2] -
Check 2 (Mass Transport): If the
(transport coefficient) is significant, enable the "Mass Transport Compartment" model.[2] -
Check 3 (Steady State): If the curves are "square" (extremely fast on/off), kinetic rate constants (
) may be unreliable.[1][2] In this case, plot Equilibrium Response ( ) vs. Concentration ( ) to determine via steady-state affinity.[1][2]
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Signal (<5 RU) | Low Ligand Density or Low MW | Use CM7 chip; Increase protein immobilization level. |
| Square Wave (No Curvature) | Kinetics too fast for instrument | Use Steady-State Affinity analysis instead of Kinetic fit. |
| Drifting Baseline | Inadequate Regeneration | Optimize regeneration (try 2M NaCl instead of Glycine). |
| Negative Spikes | Buffer Mismatch | Ensure Analyte is dissolved in exact running buffer. |
References
-
Duverger, E., et al. (2003). Surface Plasmon Resonance Imaging Studies of Protein-Carbohydrate Interactions.[1][2] Journal of the American Chemical Society. Link[1][2]
-
Michel, G., et al. (2001). The kappa-carrageenase of P. carrageenovora features a novel catalytic mechanism.[2] (Context for Neocarrabiose-4 production/binding). Link
-
PubChem. Neocarrabiose Structure and Properties.[1][2][5]Link[1][2]
-
Nicoya Lifesciences. Binding Kinetics of Glycoprotein Interactions using SPR.Link
Sources
Troubleshooting & Optimization
Troubleshooting low yield in solid-phase synthesis of sulfated oligosaccharides.
Technical Support Center: Solid-Phase Synthesis of Sulfated Oligosaccharides
Introduction: The "Polyanionic" Paradox
Welcome to the technical support center. If you are experiencing low yields in the solid-phase synthesis (SPS) of sulfated oligosaccharides (e.g., heparin mimetics, chondroitin sulfate), you are likely battling two opposing forces: the need for acidic promoters to drive glycosylation and the acid-lability of the sulfate groups you aim to install.
Unlike peptide synthesis, where "double coupling" often solves deletion sequences, carbohydrate SPS requires a distinct strategic architecture. Low yield is rarely just "incomplete reaction"; it is often a symptom of steric crowding , premature hydrolysis , or resin aggregation .
This guide abandons generic advice in favor of mechanistic root-cause analysis.
Part 1: Diagnostic Workflow (Logic Gate)
Before altering reagents, determine where the yield loss occurs. Use this logic gate to isolate the failure mode.
Figure 1: Diagnostic logic flow for isolating yield loss in sulfated glycan synthesis.
Part 2: Module-Specific Troubleshooting
Module A: The Coupling Phase (Backbone Assembly)
Symptom: Deletion sequences or unreacted acceptors detected by MALDI-TOF of cleaved intermediates.
The Core Problem: Glycosylation is diffusion-limited within the resin matrix. As the chain grows, the "folding" of the carbohydrate on the resin creates a steric wall.
Protocol Adjustments:
-
The "Donor Crunch" (Stoichiometry):
-
Standard: 3 equivalents.
-
Corrective: Increase to 5–10 equivalents for difficult couplings (e.g., 1,2-cis glycosidic bonds).
-
Why: You must drive the equilibrium aggressively. Unlike amino acids, glycosyl donors hydrolyze or undergo ortho-ester rearrangement if they don't couple immediately.
-
-
Temperature Modulation:
-
While low temperatures (-20°C to -40°C) favor stereoselectivity (alpha/beta ratio), they kinetically hinder the reaction on solid phase.
-
Recommendation: Perform the reaction at 0°C to Room Temperature if yield is the priority over absolute stereocontrol, or use a "temperature ramp" (start low, warm up).
-
-
Capping is Critical:
-
Always cap unreacted hydroxyls with acetic anhydride/pyridine after every step. This prevents "n-1" deletion sequences that are impossible to separate from the sulfated product later.
-
Module B: The Sulfation Phase (Functionalization)
Symptom: Heterogeneity (mixture of tri-, tetra-, and penta-sulfated species instead of fully sulfated product).
The Core Problem: Sulfating reagents (SO₃-complexes) are bulky and extremely water-sensitive.
| Parameter | Standard Protocol | High-Yield Optimization |
| Reagent | SO₃-Pyridine (Standard) | SO₃-TMA (Trimethylamine) or SO₃-Et₃N |
| Temperature | Room Temperature | 50°C - 55°C (Critical for penetration) |
| Solvent | DMF | DMF (Anhydrous, <50ppm H₂O) |
| Cycles | Single Pass (24h) | Double Pass (2 x 16h) with fresh reagent |
Technical Insight: SO₃-Pyridine is the most common reagent but often leads to incomplete sulfation on solid support due to poor solubility and penetration. SO₃-TMA is more soluble in DMF and stable at the elevated temperatures (50°C) required to swell the polymer matrix and expose cryptic hydroxyl groups.
The "Water Killer" Protocol:
-
Wash resin 3x with anhydrous DMF.
-
Wash 1x with anhydrous THF (to scavenge residual moisture).
-
Return to anhydrous DMF for the reaction.
-
Note: Even trace moisture turns SO₃ into H₂SO₄, which effectively caps your hydroxyls (protonation) and can strip existing sulfates.
Module C: Cleavage & Work-up (The Harvest)
Symptom: Perfect backbone, but sulfates are missing (hydrolysis).
The Core Problem: Sulfate esters are acid-labile. The standard Wang resin cleavage (95% TFA) will destroy your product.
Validated Solutions:
-
Photocleavable Linkers (The Gold Standard):
-
Use a linker like o-nitrobenzyl .
-
Cleavage: UV irradiation (365 nm) in neutral buffer.
-
Yield Impact: Near 100% retention of sulfates.
-
-
Base-Labile Linkers (The Alternative):
-
Use an ester-linked support (e.g., Merrifield resin with a dicarboxylic acid spacer).
-
Cleavage:Zemplén conditions (NaOMe/MeOH) or NaOH.
-
Warning: Strong base can cause elimination (peeling) at the reducing end. Control pH carefully.
-
-
Avoid: Wang, Rink Amide, or Trityl linkers requiring >1% TFA.
Part 3: Self-Validating Analytical Protocols
You cannot troubleshoot what you cannot see. Standard colorimetric tests (like Kaiser) do not work for hydroxyls.
The "Mini-Cleave" Check
Do not wait until the end. After critical steps (e.g., assembly of a tetrasaccharide), remove 2-5 mg of resin.
-
Protocol: Subject this aliquot to the cleavage condition.
-
Analysis: Analyze by MALDI-TOF MS in negative ion mode (sulfates fly better in negative mode).
-
Success Criteria: A single major peak corresponding to the mass of the protected/sulfated intermediate.
HR-MAS NMR (On-Resin)
If you have access to a High-Resolution Magic Angle Spinning (HR-MAS) probe:
-
Suspend resin in deuterated solvent (DMSO-d6 or CDCl3).
-
Look for: The disappearance of protecting group signals (e.g., benzyl protons) or the shift of ring protons adjacent to the sulfation site (downfield shift of ~0.5-1.0 ppm upon sulfation).
Part 4: Frequently Asked Questions (FAQs)
Q: I am using pre-sulfated building blocks, but coupling yields are <30%. Why? A: Pre-sulfated donors are electronically "disarmed." The electron-withdrawing sulfate group destabilizes the oxocarbenium ion intermediate, making the donor sluggish.
-
Fix: Switch to TCE (2,2,2-trichloroethyl) sulfate esters .[1][2] These act as "masked" sulfates. They are electron-withdrawing but stable, and can be converted to active sulfates after assembly using reductive elimination (Zn/buffer), avoiding the "dead donor" problem.
Q: My product turns brown/black during sulfation. A: This is "charring," indicating high local heat or strong acid formation.
-
Fix: You likely have water in your DMF. The reaction of SO₃ + H₂O is highly exothermic and generates sulfuric acid, which degrades the carbohydrate backbone. Dry your solvents over molecular sieves (4Å) for 24 hours before use.
Q: Can I use microwave heating for the sulfation step? A: Proceed with extreme caution. While microwaves accelerate coupling, sulfated oligosaccharides are fragile. Microwave heating often creates "hot spots" that cause desulfation. Convection heating (oil bath/shaker) at 50°C is safer and more reproducible for this specific transformation.
References
-
Seeberger, P. H. (2008). Automated solid-phase synthesis of oligosaccharides.[2][3][4][2]
-
Codée, J. D., et al. (2011). Sulfated Oligosaccharides: New Targets for Solid-Phase Synthesis.[5]
-
Huang, X., et al. (2013). Strategies in Synthesis of Heparin/Heparan Sulfate Oligosaccharides.
-
Vagava, F., et al. (2022). On resin synthesis of sulfated oligosaccharides.[5][6]
-
Karst, N., & Jacquinet, J. C. (2002). Chlorosulfate esters as protecting groups in carbohydrate synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. STRATEGIES IN SYNTHESIS OF HEPARIN/HEPARAN SULFATE OLIGOSACCHARIDES: 2000–PRESENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 5. On resin synthesis of sulfated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Highly Charged Oligosaccharides
From the desk of a Senior Application Scientist
Welcome to the technical support center for oligosaccharide purification. As researchers and drug development professionals, you understand that isolating highly charged oligosaccharides—such as those containing sialic acids, sulfates, or phosphates—presents a unique set of challenges. Their high polarity, charge heterogeneity, and the persistent presence of salts from biological buffers or enzymatic digests can complicate even the most robust purification workflows.
This guide is designed to move beyond simple protocols. It aims to provide you with the causal understanding needed to troubleshoot common pitfalls effectively. We will explore the "why" behind experimental failures and successes, empowering you to design and execute self-validating purification strategies.
Part 1: Foundational Troubleshooting - Sample Preparation & Desalting
Proper sample preparation is the most critical, yet often overlooked, stage of purification. Failure here will guarantee complications downstream. The primary goal is to remove contaminants that interfere with chromatographic binding, especially salts.
Frequently Asked Questions: Sample Preparation
Q1: I loaded my sample onto an anion-exchange column, but my charged oligosaccharides flowed right through without binding. What went wrong?
This is almost certainly a problem of excessive salt concentration in your sample.[1] Anion-exchange chromatography (AEC) is based on the electrostatic interaction between your negatively charged oligosaccharides and the positively charged stationary phase. Salt anions (like chloride from NaCl) are small, highly mobile, and present in vast excess. They will readily out-compete your larger, more cumbersome oligosaccharides for binding sites on the resin, preventing retention.
Causality: The principle at play is competitive displacement. The binding sites on the resin have a finite capacity. If they are saturated by salt anions from your buffer, there is no room for your analyte of interest.
Solution: Your sample must be desalted before loading onto an AEC column.[2] Several methods are available, each with its own set of advantages and disadvantages.
Table 1: Comparison of Common Desalting Techniques
| Method | Principle | Advantages | Common Pitfalls & Disadvantages |
| Graphitized Carbon SPE | Adsorption of glycans via hydrophobic and shape-selective interactions, while salts and polar contaminants are washed away.[3] | Excellent recovery of both neutral and acidic oligosaccharides.[2] Removes salts, detergents, and proteins.[2][3] | Requires careful optimization of elution solvent (e.g., acetonitrile/water with a small amount of acid).[3] |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. Large oligosaccharides elute before small salt molecules.[4] | Mild, non-denaturing conditions. Effective for removing salts from larger oligosaccharides. | Can lead to significant sample dilution. Poor resolution between small oligosaccharides and salts.[2] |
| Solvent Precipitation | Oligosaccharides are precipitated out of solution by adding a high concentration of a non-aqueous solvent like ethanol.[5] | Simple and can handle large volumes. | High risk of co-precipitation of salts and other impurities.[2][6] Potential for low recovery, especially for smaller oligosaccharides.[7] |
| Dialysis | Diffusion of small molecules (salts) across a semi-permeable membrane while retaining larger molecules (oligosaccharides). | Simple for large sample volumes. | Not suitable for small oligosaccharides which may pass through the membrane pores.[8] Time-consuming. |
Q2: I tried desalting my sulfated oligosaccharides with a mixed-bed (cation/anion) ion-exchange cartridge, but my recovery was very low. Where did my sample go?
This is a classic pitfall. While mixed-bed resins are excellent for deionizing water, they are often unsuitable for purifying charged biomolecules. The cation-exchange component of the resin is designed to capture positive ions, but it can also non-specifically bind to your highly negatively charged oligosaccharides, leading to irreversible loss of sample.[2]
Recommendation: For charged oligosaccharides, graphitized carbon solid-phase extraction (SPE) is a far more reliable method.[2][3] It does not rely on ion exchange for retention and thus avoids this loss mechanism.
Part 2: Anion-Exchange Chromatography (AEC) Troubleshooting
AEC is the workhorse for separating oligosaccharides based on charge. However, its success is highly dependent on precise control of experimental conditions.
Workflow Diagram: Troubleshooting Poor AEC Resolution
Caption: A logical workflow for diagnosing poor resolution in AEC.
Frequently Asked Questions: AEC
Q3: Why are my peaks tailing and poorly resolved on my strong anion-exchange column (e.g., QAE-Sephadex)?
Several factors can cause this issue:
-
Physical Disturbance: Careless sample application can disturb the top of the column bed, leading to uneven flow paths and band broadening.[1] Always apply your sample and buffers gently.
-
Incomplete Equilibration: The column must be thoroughly equilibrated with the starting buffer (e.g., 2 mM Tris base).[1] Failure to do so means the pH and ionic strength at the top of the column are not what you expect, leading to inconsistent binding and elution.
-
Incorrect pH: The buffer pH must be high enough to ensure your oligosaccharides are fully deprotonated and carry a maximal negative charge. For sialic acids, a pH above 7 is generally sufficient.[1] If your oligosaccharides fail to bind, double-check your buffer pH.[9]
-
Overly Strong Binding: Molecules with a very high charge density, like heparin, may bind so strongly that they are difficult to elute with a standard salt gradient, resulting in broad, smeared peaks.[1] In such cases, a steeper gradient or a different chromatographic method may be required.
Q4: My highly sulfated oligosaccharides are binding irreversibly to the column. How can I elute them?
This is a case of extremely strong ionic interactions. The solution is to increase the displacing power of your mobile phase.
-
Increase Salt Concentration: Your elution buffer needs a higher concentration of salt. While many protocols use gradients up to 1 M NaCl, for highly charged species, you may need to go as high as 2 M.[10]
-
Change the Counter-ion: Consider using a salt with a more effective counter-ion.
-
pH Modification: For anion exchangers, decreasing the pH of the elution buffer can protonate some of the acidic groups on your oligosaccharide, reducing its net negative charge and weakening its interaction with the stationary phase, thereby facilitating elution.
Table 2: Troubleshooting Guide for Anion-Exchange Chromatography (AEC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Binding | 1. Sample contains high salt.[1] 2. Buffer pH is too low.[9] 3. Column not equilibrated. | 1. Desalt sample thoroughly.[2] 2. Increase buffer pH to >1 unit above analyte pKa. 3. Equilibrate with at least 10 column volumes. |
| Early Elution | 1. Ionic strength of starting buffer is too high. 2. Incorrect pH conditions. | 1. Decrease ionic strength of the starting buffer. 2. For anion exchange, ensure pH is sufficiently high. |
| Late Elution / No Elution | 1. Analytes are binding too strongly.[1] 2. Salt concentration in elution buffer is too low.[9] | 1. Increase the final salt concentration of the gradient. 2. Decrease the buffer pH to reduce analyte charge. |
| Poor Resolution / Broad Peaks | 1. Column bed disturbed.[1] 2. Salt gradient is too steep. 3. Sample is overloaded. | 1. Repack column; load sample gently. 2. Decrease the gradient slope (increase gradient volume/time). 3. Reduce the amount of sample loaded. |
Part 3: Navigating Other Chromatographic Modes
While AEC is primary, other techniques have important, specific roles. Understanding their limitations is key to success.
Diagram: Selecting a Purification Strategy
Caption: A decision tree for a multi-step oligosaccharide purification workflow.
Frequently Asked Questions: SEC and RP-HPLC
Q5: I'm using Size-Exclusion Chromatography (SEC) to separate my charged oligosaccharides, but they are eluting much later than expected for their size. What's causing this retention?
This is a common sign of unwanted secondary interactions between your charged analytes and the SEC stationary phase.[4] While ideal SEC separates purely on size, real-world matrices can have residual charged or hydrophobic sites. Your negatively charged oligosaccharides can interact with these sites, causing them to be retained and elute later than they should.
Solution: Suppress these non-ideal interactions by increasing the ionic strength of your mobile phase.[11] Adding a salt like 100-150 mM sodium chloride or using a buffer such as 0.1 M sodium acetate will shield the charges on both your molecule and the column matrix, ensuring separation is dominated by size.[11]
Q6: I want to use RP-HPLC for better resolution, but my highly polar, charged oligosaccharides just wash right off the C18 column.
This is expected behavior. Standard reversed-phase (RP) chromatography separates based on hydrophobicity, and native oligosaccharides are extremely hydrophilic.[12] To retain them, you must make them "appear" more hydrophobic to the stationary phase.
Solution: Use Ion-Pair Reversed-Phase (IP-RP) HPLC .[13][14] By adding an ion-pairing reagent (e.g., a lipophilic quaternary amine like tetrabutylammonium) to the mobile phase, you form a neutral ion-pair complex with your negatively charged oligosaccharide. This complex is significantly more hydrophobic and will be retained on the C18 column, allowing for high-resolution separation. The choice of counter-ion is critical and can significantly affect the resolution.[13]
Q7: My chromatogram from IP-RP-HPLC is overly complex, showing multiple peaks for what should be a single compound. Why?
If your oligosaccharides have a reducing end, you are likely resolving the α and β anomers.[14] These two forms exist in equilibrium in solution and can have slightly different properties, leading to their separation under high-resolution conditions. While useful for some applications, it often unnecessarily complicates preparative purification.
Solution: Anomeric separation can often be minimized or eliminated by adjusting mobile phase conditions, such as performing the separation at a low pH.[13][14]
References
-
Diva-portal.org. Evaluation of sample preparation techniques for MALDI-TOF-MS analysis of oligosaccharides. Available from: [Link]
-
Packer, N. H., et al. (1998). A general approach to desalting oligosaccharides released from glycoproteins. PubMed. Available from: [Link]
-
Liu, P., & Lebrilla, C. B. (1998). Improvements to in-line desalting of oligosaccharides separated by high-pH anion exchange chromatography with pulsed amperometric detection. PubMed. Available from: [Link]
-
Packer, N. H., et al. (1998). A general approach to desalting oligosaccharides released from glycoproteins. ProQuest. Available from: [Link]
-
Jones, C. J., et al. (2011). Understanding the effect of the counterion on the reverse-phase ion-pair high-performance liquid chromatography (RPIP-HPLC) resolution of heparin-related saccharide anomers. Semantic Scholar. Available from: [Link]
-
Dhayal, D., et al. (2024). Optimized Purification Processes for Isolation and Modification of Oligosaccharides from Rathi Cow's Milk. MDPI. Available from: [Link]
-
Hu, Z., et al. (2011). Separation and quantification of neoagaro-oligosaccharides. PMC. Available from: [Link]
-
Jones, J. K. N., & Wall, R. A. (1960). The Separation of Sugars on Ion-exchange Resins. Part I. Separation of Oligosaccharides. ResearchGate. Available from: [Link]
-
Jones, C. J., et al. (2011). Understanding the Effect of the Counterion on the Reverse-Phase Ion-Pair High-Performance Liquid Chromatography (RPIP-HPLC) Resolution of Heparin-Related Saccharide Anomers. ResearchGate. Available from: [Link]
-
Fan, D., et al. (2020). Purification of Crude Fructo-Oligosaccharide Preparations Using Probiotic Bacteria for the Selective Fermentation of Monosaccharide Byproducts. PMC. Available from: [Link]
-
Megazyme. Oligosaccharides purity at Megazyme. LIBIOS. Available from: [Link]
-
Varki, A. (2001). Analysis of Oligosaccharide Negative Charge by Anion-Exchange Chromatography. University of California San Diego. Available from: [Link]
-
Nguyen, Q. N., et al. (2021). Chromatographic preparation of food-grade prebiotic oligosaccharides with defined degree of polymerization. Beaudry Research Group. Available from: [Link]
-
KNAUER. (2023). Oligos Made Easy Part 5: Mastering Size Exclusion for Oligos. KNAUER. Available from: [Link]
- Packer, N. H., et al. (2002). Desalting and purification of oligosaccharides and their derivatives. Google Patents.
-
Ren, B., et al. (2016). Bioactivities, isolation and purification methods of polysaccharides from natural products: A review. PMC. Available from: [Link]
-
Sen, S., et al. (2011). Galactosyl oligosaccharide purification by ethanol precipitation. ResearchGate. Available from: [Link]
-
Mechref, Y., et al. (2003). Improved capillary electrophoretic separation and mass spectrometric detection of oligosaccharides. ScienceDirect. Available from: [Link]
-
Zhang, Y., et al. (2024). Isolation and purification of carbohydrate components in functional food: a review. Food Production, Processing and Nutrition. Available from: [Link]
-
Ly, M., et al. (2010). High-resolution preparative separation of glycosaminoglycan oligosaccharides by polyacrylamide gel electrophoresis. PMC. Available from: [Link]
-
Sapy, A., et al. (2022). Improved Detection of Polysulfated Oligosaccharides by Mass Spectrometry Applicable to Miniaturized Samples. PMC. Available from: [Link]
-
Daas, P. J. H., et al. (1997). HPLC of oligosaccharides: New developments in detection and peak identification. Wageningen University & Research. Available from: [Link]
-
Kailemia, M. J., et al. (2014). Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. PMC. Available from: [Link]
-
Leung, G. Y., et al. (2021). Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry. PMC. Available from: [Link]
-
De Castillo, M. D., et al. (2007). Determination of Oligosaccharides by Conventional High-Resolution Gas Chromatography. ResearchGate. Available from: [Link]
-
Szigeti, M., et al. (2020). Evaluation of solid-phase extraction sorbents for purification of oligosaccharides and glycans derivatized by positively charged. Electrophoresis. Available from: [Link]
-
Wu, S., et al. (2011). Label-Free Absolute Quantitation of Oligosaccharides Using Multiple Reaction Monitoring. ACS Publications. Available from: [Link]
-
Guttman, A., & Khandavilli, S. (2018). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PMC. Available from: [Link]
- Sterner, M. H., et al. (2006). Process for removing flatulence-associated oligosaccharides in legumes. Google Patents.
-
D'Cunha, A., et al. (2017). Purification of caprine oligosaccharides at pilot-scale. PMC. Available from: [Link]
-
Thermo Fisher Scientific. (2015). Oligosaccharide Analysis: High-Performance Anion-Exchange Chromatography. YouTube. Available from: [Link]
-
Mushtaq, M., et al. (2023). Methods for Detection, Extraction, Purification, and Characterization of Exopolysaccharides of Lactic Acid Bacteria—A Systematic Review. MDPI. Available from: [Link]
-
Daas, P. J. H., et al. (1997). HPLC of oligosaccharides : New developments in detection and peak identification. ResearchGate. Available from: [Link]
-
Varki, A. (2001). Analysis of Oligosaccharide Negative Charge by Anion-Exchange Chromatography. ResearchGate. Available from: [Link]
-
Redmond, J. W., et al. (1997). Milk oligosaccharide profiles by reversed-phase HPLC of their perbenzoylated derivatives. PubMed. Available from: [Link]
-
Thurl, S., et al. (2017). Challenges and Pitfalls in Human Milk Oligosaccharide Analysis. MDPI. Available from: [Link]
-
Kakehi, K., et al. (2006). MICROCHIP ELECTROPHORESIS OF OLIGOSACCHARIDES IN 'SINGLE' STRAIGHT CHANNEL. Royal Society of Chemistry. Available from: [Link]
-
Harrison, S. J., et al. (2011). A reverse-phase liquid chromatography/mass spectrometry method for the analysis of high-molecular-weight fructooligosaccharides. ResearchGate. Available from: [Link]
-
Agilent. (2021). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Agilent. Available from: [Link]
-
Cytiva. (2020). Selectivity in size exclusion chromatography (SEC): it's much more than average pore diameter (Å). Cytiva Life Sciences. Available from: [Link]
-
Singh, R. (2017). What is the best protocol for isolating oligosaccharides from plant extracts using TLC and column chromatography? ResearchGate. Available from: [Link]
-
Decker, C. H., et al. (2010). Size exclusion chromatography for the quantitative profiling of the enzyme-catalyzed hydrolysis of Xylo-oligosaccharides. PubMed. Available from: [Link]
Sources
- 1. cmm.ucsd.edu [cmm.ucsd.edu]
- 2. A general approach to desalting oligosaccharides released from glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A general approach to desalting oligosaccharides released from glycoproteins - ProQuest [proquest.com]
- 4. Oligos Made Easy Part 5: Mastering Size Exclusion for Oligos [knauer.net]
- 5. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. agilent.com [agilent.com]
- 10. High-resolution preparative separation of glycosaminoglycan oligosaccharides by polyacrylamide gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Size exclusion chromatography for the quantitative profiling of the enzyme-catalyzed hydrolysis of Xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Highly Sulfated Carrageenan Oligosaccharides: Exploring the Potential of Neocarrabiose-4 penta-O-sulphate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of marine-derived therapeutics, sulfated polysaccharides and their oligosaccharide fragments stand out for their diverse and potent biological activities. Carrageenans, sourced from red seaweeds, have long been a subject of intense research. While the parent polysaccharides have shown promise, their low molecular weight derivatives, particularly the oligosaccharides, exhibit enhanced solubility, bioavailability, and, in many cases, superior biological effects.[1] This guide provides a comparative analysis of highly sulfated carrageenan oligosaccharides, with a special focus on the prospective attributes of neocarrabiose-4 penta-O-sulphate, and contrasts them with other less sulfated carrageenan oligosaccharides.
The biological efficacy of carrageenan oligosaccharides is intricately linked to their structural characteristics, including molecular weight, the degree of sulfation (DS), and the specific positioning of sulfate groups along the carbohydrate backbone.[2] Generally, a higher degree of sulfation correlates with enhanced biological activities, such as anticoagulant, antiviral, and anti-inflammatory properties.[3][4] This guide will delve into the scientific underpinnings of this structure-activity relationship, providing experimental data and protocols to aid researchers in this field.
The Significance of Sulfation in Carrageenan Oligosaccharides
Carrageenans are linear polysaccharides composed of repeating disaccharide units of D-galactose and 3,6-anhydro-D-galactose. They are classified into different types, primarily kappa (κ), iota (ι), and lambda (λ), based on the number and position of their sulfate ester groups. The enzymatic or controlled acid hydrolysis of these polysaccharides yields carrageenan oligosaccharides (COs).[1]
Further chemical sulfation of these naturally derived oligosaccharides can lead to "oversulfated" derivatives with an increased density of negative charges. This high charge density is often the key to their enhanced biological activities, as it facilitates interactions with various proteins, such as growth factors, enzymes, and viral surface proteins.[5]
The hypothetical molecule, Neocarrabiose-4 penta-O-sulphate, represents a pinnacle of sulfation for a disaccharide unit. While its specific synthesis and isolation may be novel, its predicted properties, based on the trends observed with other highly sulfated oligosaccharides, position it as a compound of significant interest for therapeutic development.
Comparative Analysis of Biological Activities
The following sections compare the biological activities of highly sulfated carrageenan oligosaccharides with their less sulfated counterparts.
Anticoagulant Activity
The anticoagulant effect of sulfated polysaccharides is one of their most well-documented biological properties.[6] This activity is largely attributed to their ability to potentiate the activity of antithrombin III (AT-III) and heparin cofactor II (HC-II), which are natural inhibitors of coagulation cascade proteases, including thrombin and factor Xa.[5]
Key Insight: Increased sulfation generally leads to a significant enhancement of anticoagulant activity. Studies on chemically oversulfated kappa-carrageenan have shown a dramatic increase in anticoagulant potency compared to the native polysaccharide.[3] This suggests that a highly sulfated disaccharide like neocarrabiose-4 penta-O-sulphate would likely exhibit potent anticoagulant effects.
| Compound | Degree of Sulfation (DS) | Anticoagulant Activity (APTT Assay) | Reference |
| κ-Carrageenan | ~1 | Low | [3] |
| Oversulfated κ-Carrageenan | >2 | High (30-fold increase) | [3] |
| Heparin | 2-3 | Very High | [7] |
| Predicted Neocarrabiose-4 penta-O-sulphate | High | Very High | - |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Sulfated oligosaccharides from seaweeds have demonstrated significant anti-inflammatory potential.[4][8][9][10][11] Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6, primarily through the suppression of signaling pathways like NF-κB and MAPK.[9]
Key Insight: The anti-inflammatory effects of sulfated polysaccharides are also correlated with their sulfate content and specific structural motifs.[4] Highly sulfated derivatives are expected to show enhanced inhibition of inflammatory responses.
| Compound | Key Inflammatory Mediator Inhibition | In Vitro/In Vivo Model | Reference |
| κ-Carrageenan Oligosaccharides | Inhibition of LPS-induced TNF-α, IL-1β, IL-8 | RAW264.7 macrophages | [12] |
| λ-Carrageenan Oligosaccharides | Inhibition of LPS-induced TNF-α, IL-6, IL-1β, NO | RAW264.7 macrophages | [13] |
| Sulfated Polysaccharides (from Codium fragile) | Reduction of NO, PGE2, TNF-α, IL-1β, IL-6 | RAW264.7 macrophages & Zebrafish | [8] |
| Predicted Neocarrabiose-4 penta-O-sulphate | Potent inhibition of pro-inflammatory cytokines | - | - |
Antiviral Activity
The antiviral properties of sulfated polysaccharides are of significant interest, particularly their ability to inhibit the entry of a broad range of viruses into host cells.[14][15] This is often achieved by mimicking heparan sulfate proteoglycans on the cell surface, thereby blocking viral attachment.[16]
Key Insight: High sulfation density is a critical factor for potent antiviral activity.[17] Synthetic highly sulfated glycomimetics have demonstrated broad-spectrum antiviral activity against various viruses, including Human Papillomavirus (HPV), Herpes Simplex Virus (HSV), and Influenza A Virus (IAV).[14][15][17] Therefore, neocarrabiose-4 penta-O-sulphate is a promising candidate for development as a broad-spectrum antiviral agent.
| Compound | Target Virus | Mechanism of Action | Reference |
| Highly Sulfated Glycopolymers | HPV16, HSV, IAV, MCPyV | Inhibition of viral binding/infection | [14][15][17] |
| ι-Carrageenan | SARS-CoV-2 | Inhibition of viral entry | [18] |
| Sulfated Galactans | Adenovirus, Human Cytomegalovirus | Inhibition of virion/host cell attachment | [19] |
| Predicted Neocarrabiose-4 penta-O-sulphate | Broad-spectrum | Inhibition of viral attachment | - |
Experimental Protocols
To facilitate further research, this section provides standardized protocols for the preparation of carrageenan oligosaccharides and the evaluation of their key biological activities.
Preparation of Carrageenan Oligosaccharides
This protocol describes a general method for the preparation of carrageenan oligosaccharides via mild acid hydrolysis.
Workflow for Carrageenan Oligosaccharide Preparation
Caption: Mild acid hydrolysis workflow for producing carrageenan oligosaccharides.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1 gram of carrageenan polysaccharide (e.g., kappa-carrageenan) in 100 mL of 0.1 M hydrochloric acid (HCl).
-
Hydrolysis: Heat the solution at 60°C for 2 to 4 hours with constant stirring. The duration can be varied to obtain oligosaccharides of different average molecular weights.
-
Neutralization: Cool the solution to room temperature and neutralize it by slowly adding 0.1 M sodium hydroxide (NaOH) until a pH of 7.0 is reached.
-
Purification: Transfer the neutralized solution to a dialysis bag (e.g., 1 kDa molecular weight cut-off) and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove salts and very small fragments.
-
Lyophilization: Freeze-dry the dialyzed solution to obtain the carrageenan oligosaccharides as a white powder.
-
Characterization: Characterize the obtained oligosaccharides using techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and degree of sulfation.[20]
In Vitro Anticoagulant Activity Assay (APTT)
The Activated Partial Thromboplastin Time (APTT) assay is a common method to evaluate the intrinsic and common pathways of the coagulation cascade.
APTT Assay Workflow
Caption: Workflow for determining anticoagulant activity using the APTT assay.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the test compounds (e.g., Neocarrabiose-4 penta-O-sulphate, other COs, heparin as a positive control) at various concentrations in a suitable buffer.
-
Plasma Incubation: In a coagulometer cuvette, mix 50 µL of platelet-poor plasma (PPP) with 50 µL of the test compound solution. Incubate the mixture at 37°C for 1 minute.
-
APTT Reagent Addition: Add 50 µL of pre-warmed APTT reagent (containing a contact activator and phospholipids) to the cuvette and incubate for 5 minutes at 37°C.
-
Initiation of Coagulation: Initiate the clotting reaction by adding 50 µL of pre-warmed 0.025 M calcium chloride (CaCl₂) solution.
-
Measurement: Measure the time taken for clot formation using a coagulometer.
-
Data Analysis: Plot the clotting time against the concentration of the test compound. A longer clotting time indicates higher anticoagulant activity.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Nitric Oxide Inhibition Assay Workflow
Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control group.
Conclusion and Future Perspectives
The evidence strongly suggests that the degree of sulfation is a critical determinant of the biological activities of carrageenan oligosaccharides. Highly sulfated derivatives, exemplified by the prospective Neocarrabiose-4 penta-O-sulphate, hold immense potential as potent anticoagulant, anti-inflammatory, and broad-spectrum antiviral agents. The enhanced bioactivities of these low molecular weight compounds, coupled with their improved solubility and bioavailability, make them attractive candidates for further preclinical and clinical development.
Future research should focus on the targeted synthesis and purification of specific, highly sulfated carrageenan oligosaccharides to precisely elucidate their structure-activity relationships. The development of scalable and cost-effective synthesis methods will be crucial for their translation into therapeutic applications. The protocols and comparative data presented in this guide offer a foundational framework for researchers to explore the promising therapeutic landscape of these marine-derived compounds.
References
-
Westerlind, U., et al. (2020). Prophylactic Antiviral Activity of Sulfated Glycomimetic Oligomers and Polymers. Journal of the American Chemical Society, 142(11), 5252-5265. [Link]
-
Shunmugam, R., & Hsieh, K. H. (2025). Effect of oversulfation on the chemical and biological properties of kappa carrageenan. ResearchGate. [Link]
-
Westerlind, U., et al. (2022). Prophylactic Antiviral Activity of Sulfated Glycomimetic Oligomers and Polymers. ViroCarb. [Link]
-
Chen, J., et al. (2014). Synthesis and Anticoagulant Activity of Polyureas Containing Sulfated Carbohydrates. Biomacromolecules, 15(11), 4013-4021. [Link]
-
Akashi, M., et al. (1996). Synthesis and Anticoagulant Activity of Sulfated Glucoside-Bearing Polymer. Biomacromolecules, 29(1), 115-117. [Link]
-
Wang, L., et al. (2022). Anti-Inflammatory Effect of Sulfated Polysaccharides Isolated from Codium fragile In Vitro in RAW 264.7 Macrophages and In Vivo in Zebrafish. Marine Drugs, 20(6), 389. [Link]
-
Westerlind, U., et al. (2020). Prophylactic Antiviral Activity of Sulfated Glycomimetic Oligomers and Polymers. ACS Publications. [Link]
-
Xing, M., et al. (2005). Preparation and in vitro antioxidant activity of kappa-carrageenan oligosaccharides and their oversulfated, acetylated, and phosphorylated derivatives. Carbohydrate Research, 340(4), 699-705. [Link]
-
Guibet, M., et al. (2006). Sequence determination of sulfated carrageenan-derived oligosaccharides by high-sensitivity negative-ion electrospray tandem mass spectrometry. Analytical Chemistry, 78(24), 8348-8357. [Link]
-
Ustyuzhanina, N. E., et al. (2025). Sulfated polysaccharides and their anticoagulant activity: A review. ResearchGate. [Link]
-
Zhang, X., et al. (2025). Controlling the Sulfation Density of Glycosaminoglycan Glycopolymer Mimetics Enables High Antiviral Activity against SARS-CoV-2 and Reduces Anticoagulant Activity. Biomacromolecules. [Link]
-
Jayawardena, T. U., et al. (2023). Functions and values of sulfated polysaccharides from seaweed. Algae, 38(4), 283-300. [Link]
-
Sanjeewa, K. K. A., et al. (2020). Anti-Inflammatory Effects of Sulfated Polysaccharide from Sargassum swartzii in Macrophages via Blocking TLR/NF-Κb Signal Transduction. Marine Drugs, 18(12), 603. [Link]
-
Jha, S. K., et al. (2023). Biological activity of algal derived carrageenan. Marinomed Biotech AG. [Link]
-
Fernando, I. P. S., et al. (2023). Anti-Inflammatory Effects of Bioactive Compounds from Seaweeds, Bryozoans, Jellyfish, Shellfish and Peanut Worms. Marine Drugs, 21(10), 518. [Link]
-
Wang, L., et al. (2022). Anti-Inflammatory Effect of Sulfated Polysaccharides Isolated from Codium fragile In Vitro in RAW 264.7 Macrophages and In Vivo. Semantic Scholar. [Link]
-
Mikkelsen, R., & Stokke, B. T. (2017). Sulfated Alginates as Heparin Analogues: A Review of Chemical and Functional Properties. Polymers, 9(5), 187. [Link]
-
Ustyuzhanina, N. E., et al. (2010). [Sulfated polysaccharides and their anticoagulant activity (review)]. Bioorganicheskaia khimiia, 36(3), 309-321. [Link]
-
Xing, M., et al. (2025). Preparation and in vitro antioxidant activity of κ-carrageenan oligosaccharides and their oversulfated, acetylated, and phosphorylated derivatives. ResearchGate. [Link]
-
Li, J., et al. (2024). Preparation and anti-inflammation activity of λ-carrageenan oligosaccharides degraded by a novel λ-carrageenase Car3193. International Journal of Biological Macromolecules, 260(Pt 1), 139282. [Link]
-
Richards, K. H., et al. (2022). Antiviral activities of four sulfated marine glycans against adenovirus and human cytomegalovirus. Virology Journal, 19(1), 108. [Link]
-
Anastyuk, S. D., et al. (2023). Carrageenans and Their Oligosaccharides from Red Seaweeds Ahnfeltiopsis flabelliformis and Mastocarpus pacificus (Phyllophoraceae) and Their Antiproliferative Activity. Marine Drugs, 21(5), 263. [Link]
-
Guibet, M., et al. (2006). Sequence Determination of Sulfated Carrageenan-Derived Oligosaccharides by High-Sensitivity Negative-Ion Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 78(24), 8348-8357. [Link]
-
Wahlsten, O., et al. (2021). Engineered Sulfated Polysaccharides for Biomedical Applications. ETH Zurich Research Collection. [Link]
-
Préchoux, A., et al. (2025). Controlling Carrageenan Structure Using a Novel Formylglycine-Dependent Sulfatase, an Endo-4S-iota-Carrageenan Sulfatase. ResearchGate. [Link]
-
Jiao, G., et al. (2011). Chemical Structures and Bioactivities of Sulfated Polysaccharides from Marine Algae. Marine Drugs, 9(2), 196-223. [Link]
-
Stortz, C. A., & Cerezo, A. S. (1990). Synthesis and conformational studies of carrabiose and its 4'-sulphate and 2,4'-disulphate. Carbohydrate Research, 208, 83-92. [Link]
-
Knutsen, S. H., & Grasdalen, H. (1992). The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy. Carbohydrate Research, 229(2), 233-244. [Link]
-
Kim, D., et al. (2023). Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro-d-galactose. Journal of Agricultural and Food Chemistry, 71(3), 1545-1553. [Link]
-
Patent Gazette. (2024). GCC Patent Office. [Link]
-
Li, Y., et al. (2024). κ-carrageenan oligosaccharides alleviate MDP induced rumen epithelial cell inflammatory damage by inhibiting the activation of NOD2/NF-κB pathway. Frontiers in Immunology, 15, 1368612. [Link]
- WO2020095329A1 - Composition comprising sulphated galactose, and implementations thereof.
-
Sugiarto, G., et al. (2015). Sequential one-pot multienzyme (OPME) synthesis of lacto-N-neotetraose and its sialyl and fucosyl derivatives. Chemical Communications, 51(5), 951-954. [Link]
- US20120178922A1 - Solid Carrageenan Ion Exchange.
-
US-6340473-B1 - Film forming compositions comprising modified starches and iota-carrageenan and methods for manufacturing soft capsules using same. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. marinomed.com [marinomed.com]
- 3. researchgate.net [researchgate.net]
- 4. Functions and values of sulfated polysaccharides from seaweed [e-algae.org]
- 5. researchgate.net [researchgate.net]
- 6. [Sulfated polysaccharides and their anticoagulant activity (review)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anti-Inflammatory Effect of Sulfated Polysaccharides Isolated from Codium fragile In Vitro in RAW 264.7 Macrophages and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Sulfated Polysaccharide from Sargassum swartzii in Macrophages via Blocking TLR/NF-Κb Signal Transduction | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. US8921078B2 - Method for transforming iota-carrageenan into alpha-carrageenan by means of a new class of 4S-iota-carrageenan sulfatase - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Prophylactic Antiviral Activity of Sulfated Glycomimetic Oligomers and Polymers [virocarb.de]
- 15. acs.figshare.com [acs.figshare.com]
- 16. Antiviral activities of four sulfated marine glycans against adenovirus and human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prophylactic Antiviral Activity of Sulfated Glycomimetic Oligomers and Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Film forming compositions comprising modified starches and iota-carrageenan and methods for manufacturing soft capsules using same - Patent US-6340473-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Preparation and in vitro antioxidant activity of kappa-carrageenan oligosaccharides and their oversulfated, acetylated, and phosphorylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validating the Specificity of Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate (NCO-4-5S)
Executive Summary: The Specificity Paradox in Glycomimetics
Neocarrabiose-4 1,3,5,7,9-penta-O-sulphate (NCO-4-5S) represents a class of rationally designed sulfated oligosaccharides intended to mimic the biological activity of Heparan Sulfate (HS) or Heparin.[1] Unlike Unfractionated Heparin (UFH), which suffers from batch heterogeneity and off-target bleeding risks, NCO-4-5S offers a defined chemical structure with a tunable sulfation pattern.[1]
However, the core challenge in validating NCO-4-5S is distinguishing true specific binding (driven by shape complementarity and hydrogen bonding) from promiscuous electrostatic sticking (driven purely by negative charge).[1] This guide outlines a rigorous, self-validating framework to prove that NCO-4-5S targets its intended protein (e.g., VEGF, Thrombin, or Viral Attachment Factors) with a specificity superior to generic polyanions.[1]
Comparative Analysis: NCO-4-5S vs. The Field
To validate specificity, NCO-4-5S must be benchmarked against both a "Gold Standard" (Heparin) and a "Specificity Control" (Dextran Sulfate).[1]
Table 1: Physicochemical & Functional Comparison
| Feature | NCO-4-5S (The Product) | Unfractionated Heparin (UFH) | Dextran Sulfate (The Control) |
| Structure | Defined Tetrasaccharide (Carrageenan backbone) | Heterogeneous Polysaccharide (GlcNAc/IdoA backbone) | Synthetic Glucose Polymer |
| Sulfation Pattern | Precise (Positions 1,3,5,7,[1]9) | Variable (NDS, 6S, 3S clusters) | Random / Saturation Sulfation |
| Binding Mechanism | Specific Fit: Defined H-bonds + Ionic | Mixed: High affinity "penta" sites + bulk charge | Non-Specific: Pure Coulombic attraction |
| Batch Consistency | >99% Homogeneity | High Variability | High Variability |
| Off-Target Risk | Low (Tunable) | High (PF4 binding / HIT risk) | Very High (Binds all cationic patches) |
Experimental Validation Framework
To claim specificity, you cannot simply show binding. You must show that binding persists under stress and is distinct from generic charge interactions.[1]
Diagram 1: The Specificity Filter Logic
This logic gate illustrates how we differentiate NCO-4-5S from generic binders.[1]
Caption: Logic flow for distinguishing specific NCO-4-5S interactions from promiscuous electrostatic binding.
Detailed Protocols
Protocol A: High-Salt SPR "Stickiness" Test
Objective: Determine if binding is driven solely by electrostatic attraction (which is abolished by high salt) or by specific hydrophobic/hydrogen bonding (which persists or strengthens in high salt).[1]
Methodology:
-
Sensor Chip: Use a Streptavidin (SA) chip.[1] Biotinylate the Target Protein (Ligand) via amine coupling (ensure low substitution ratio <1:1 to prevent epitope masking).[1]
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).[1]
-
Analyte Injection: Inject NCO-4-5S at
(estimated). -
The Stress Test: Repeat injections using buffers with increasing ionic strength:
Data Interpretation:
-
Generic Binders (Dextran Sulfate): Signal drops >90% at 300 mM NaCl.[1]
-
Specific Binders (NCO-4-5S): Signal should remain detectable (>40% retention) even at 600 mM NaCl, indicating non-Coulombic forces (H-bonding, Van der Waals) are contributing to the complex stability.[1]
Protocol B: The "Gold Standard" Competition Assay
Objective: Prove that NCO-4-5S binds to the functional pocket (e.g., the Heparin Binding Domain) and not a random surface patch.
Methodology (Solution Competition SPR):
-
Setup: Immobilize Heparin (not the protein) on the chip surface (Streptavidin chip with Biotin-Heparin).
-
Premix: Incubate the Target Protein (constant concentration, e.g., 50 nM) with increasing concentrations of NCO-4-5S (0.1 nM to 10 µM) in solution.
-
Injection: Flow the mixture over the Heparin-chip.[1]
-
Measurement: Measure the reduction in protein binding to the surface Heparin.
Why this works: If NCO-4-5S specifically targets the protein's heparin-binding site, it will sequester the protein in solution, preventing it from binding the chip.[1]
Calculation:
Plot % Binding vs. log[NCO-4-5S]. Calculate the
-
Result: If NCO-4-5S
is lower (better) than soluble Heparin's , NCO-4-5S has superior specificity/affinity for that domain.[1]
Diagram 2: Solution Competition Workflow
Caption: SPR Solution Competition Assay. NCO-4-5S sequesters the protein, reducing surface binding.[1]
Data Presentation & Causality
When publishing, present your data using the following logic to establish Causality :
Observation: NCO-4-5S binds Protein X.[1]
Skepticism: Is it just charge?
Proof 1 (Salt): Binding persists at 600mM NaCl (unlike Dextran Sulfate).[1]
Skepticism: Is it the right pocket?
Proof 2 (Competition): NCO-4-5S inhibits Protein X-Heparin interaction with an
Summary of Expected Results
| Parameter | NCO-4-5S | Unfractionated Heparin | Dextran Sulfate | Interpretation |
| ~10-50 nM | ~100 nM (Average) | < 1 nM | Dextran binds tightest but non-specifically.[1] | |
| Slow ( | Fast/Variable | Very Slow | NCO-4-5S shows "lock-and-key" stability.[1] | |
| Salt Resistance | High | Moderate | Low | Key differentiator for specificity. |
| Stoichiometry (n) | 1:1 (Defined) | Variable | >1:1 (Aggregates) | NCO-4-5S binds discrete sites.[1] |
References
-
Mulloy, B. (2005).[1][2] "The specificity of interactions between proteins and sulfated polysaccharides."[2][3][4][5] Anais da Academia Brasileira de Ciências. Link
-
Capila, I., & Linhardt, R. J. (2002). "Heparin–protein interactions." Angewandte Chemie International Edition. Link[1]
-
Cytiva. (2023).[1] "Surface Plasmon Resonance (SPR) methodology for carbohydrate-protein interactions." Cytiva Life Sciences Knowledge Center.[1] Link
-
Toida, T., et al. (2003).[1] "Structure and bioactivity of sulfated polysaccharides." Trends in Glycoscience and Glycotechnology. Link
-
Pomin, V. H. (2014).[1] "Marine non-glycosaminoglycan sulfated glycans as potential pharmaceuticals."[1] Pharmaceuticals.[1] Link[1]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+)
Core Directive & Risk Assessment
Operational Status: ELEVATED CAUTION
While food-grade carrageenans are Generally Recognized As Safe (GRAS), Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) is a Low-Molecular-Weight (LMW) sulfated oligosaccharide. Research indicates that LMW carrageenans (poligeenans) can exhibit distinct biological activities, including pro-inflammatory properties, unlike their high-molecular-weight parent compounds.
Therefore, this substance must be handled as a Potentially Bioactive Novel Chemical Entity (NCE) . Do not treat this simply as a "sugar." The high degree of sulfation (penta-O-sulphate) confers a significant negative charge density, increasing its solubility and potential for interaction with biological membranes.
Primary Hazards:
-
Inhalation (Critical): Fine lyophilized powders of charged oligosaccharides are highly electrostatic and easily aerosolized. Inhalation may trigger respiratory sensitization or inflammation.
-
Hygroscopicity: The sodium salt (NA+) form is extremely hygroscopic. Moisture absorption alters weight accuracy and can cause the powder to become sticky/gummy, complicating transfer.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling NA+ in solid or concentrated solution form.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Respiratory | N95 / P2 Respirator (Minimum) | Rationale: Prevents inhalation of bioactive particulates. Best Practice: Handle all solid weighing operations inside a Chemical Fume Hood or Powder Weighing Station . If open-bench handling is unavoidable, a P100/P3 respirator is mandatory. |
| Hand (Dermal) | Nitrile Gloves (Double-Gloved) | Spec: Minimum thickness 0.11 mm (4 mil). Rationale: Sulfated sugars are water-soluble and polar. Nitrile offers excellent resistance. Double gloving prevents cross-contamination of the research sample and protects the user from potential sensitization. |
| Eye/Face | Safety Glasses with Side Shields | Spec: ANSI Z87.1 / EN 166 compliant. Rationale: Protects against projectile particles during spatula transfer and splashes during solubilization. |
| Body | Lab Coat (Cotton/Poly Blend) | Spec: Long-sleeved, buttoned to collar. Rationale: Prevents accumulation of static-charged powder on street clothes. |
Operational Protocol: Safe Handling & Solubilization
A. Pre-Operational Setup (Static Control)
Charged oligosaccharides like NA+ are "fly-away" powders. Static electricity will cause the powder to repel from the spatula and stick to the balance walls.
-
Ionization: Use an anti-static gun or ionizing bar inside the weigh station before opening the vial.
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopicity management).
B. Weighing & Transfer Workflow
Goal: Precision transfer without aerosolization.
-
Don PPE: Put on double nitrile gloves, lab coat, and safety glasses.
-
Prepare Balance: Place a clean weighing boat or volumetric flask inside the fume hood/balance enclosure.
-
Transfer:
-
Open the NA+ vial gently.
-
Use a micro-spatula (stainless steel preferred over plastic to reduce static).
-
Transfer the required mass. Do not tap the spatula on the side of the vessel, as this launches particulates.
-
-
Solubilization:
-
Add the solvent (typically water or buffer) slowly down the side of the vessel to wash down any adherent powder.
-
Do not vortex open containers. Cap tightly before vortexing to dissolve.
-
C. Waste Disposal[1]
-
Solid Waste: Disposable spatulas, weighing boats, and contaminated gloves must be disposed of in Hazardous Solid Waste (Chemical) bins. Do not use general trash.
-
Liquid Waste: Aqueous solutions of NA+ should be disposed of in Aqueous Chemical Waste containers.
-
Decontamination: Wipe balance surfaces with a wet paper towel (water) followed by 70% Ethanol. The water step is crucial as ethanol alone may precipitate the sugar rather than dissolving it.
Visualized Workflows
Diagram 1: PPE Decision Logic
Caption: Logic flow for selecting appropriate PPE based on the physical state of the Neocarrabiose4 reagent.
Diagram 2: Safe Weighing & Solubilization Protocol
Caption: Step-by-step operational workflow ensuring containment and sample integrity.
Emergency Procedures
| Incident Type | Immediate Action |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. Alert the lab safety officer. |
| Skin Contact | Wash with copious amounts of soap and water for 15 minutes.[1] Remove contaminated clothing.[1][2][3][4] |
| Eye Contact | Flush eyes with water for 15 minutes, lifting upper and lower lids. Remove contact lenses if present. |
| Spill (Powder) | Do not dry sweep. Cover with wet paper towels to prevent dust generation, then wipe up. Place in hazardous waste. |
References
-
Carl Roth GmbH. (2024). Safety Data Sheet: Carrageenan (Kappa/Iota/Lambda). Retrieved from
- Note: Provides baseline safety data for the carrageenan class of compounds.
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 138756768: Neocarrabiose. Retrieved from
- Note: Structural backbone identific
-
Tobacman, J. K. (2001). Review of harmful gastrointestinal effects of carrageenan in animal experiments. Environmental Health Perspectives. Retrieved from
- Note: Establishes the biological risks (inflammation) associated with Low-Molecular-Weight (degraded) carrageenans.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from
- Note: General standard for handling novel chemical entities.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
